Technical Documentation Center

(4-Nitrophenyl)methyl Tebipenem Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Nitrophenyl)methyl Tebipenem

Core Science & Biosynthesis

Foundational

Synthesis and characterization of (4-Nitrophenyl)methyl Tebipenem

An In-depth Technical Guide to the Synthesis and Characterization of (4-Nitrophenyl)methyl Tebipenem Abstract Tebipenem is a broad-spectrum carbapenem antibiotic, notable for being the active moiety of Tebipenem Pivoxil,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of (4-Nitrophenyl)methyl Tebipenem

Abstract

Tebipenem is a broad-spectrum carbapenem antibiotic, notable for being the active moiety of Tebipenem Pivoxil, the first orally administered carbapenem.[1][2] The synthesis of Tebipenem, like many complex β-lactam antibiotics, requires a strategic use of protecting groups to ensure the stability of the sensitive carbapenem core during key chemical transformations. This guide provides a detailed technical overview of the synthesis and characterization of (4-Nitrophenyl)methyl Tebipenem, a critical intermediate in the manufacturing pathway of Tebipenem. The p-nitrobenzyl (PNB) ester serves as a robust protecting group for the C-2 carboxylic acid, which is later removed under specific, mild conditions to yield the active pharmaceutical ingredient (API).[3] This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing, offering field-proven insights into the experimental causality, protocol validation, and analytical confirmation required for this process.

Introduction: The Strategic Role of (4-Nitrophenyl)methyl Tebipenem

Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] Their clinical utility, however, is often limited to intravenous administration due to poor oral bioavailability.[1][2] Tebipenem Pivoxil was developed as a prodrug to overcome this limitation; it is efficiently absorbed in the gastrointestinal tract and subsequently hydrolyzed by esterases to release the active drug, Tebipenem.[5][6]

The synthesis of Tebipenem hinges on the protection of its C-2 carboxylic acid moiety. The (4-Nitrophenyl)methyl, or p-nitrobenzyl (PNB), group is an ideal choice for this role in β-lactam chemistry.

Causality of PNB as a Protecting Group:

  • Stability: The PNB ester is stable to a wide range of reaction conditions, including those typically used for forming the carbapenem core and introducing the C-3 side chain.

  • Selective Cleavage: The PNB group can be selectively and cleanly removed via catalytic hydrogenation. This process is highly efficient and proceeds under mild conditions (hydrogen gas, palladium on carbon catalyst) that do not compromise the integrity of the labile β-lactam ring.[3]

Therefore, (4-Nitrophenyl)methyl Tebipenem is not merely a precursor but a cornerstone of the synthetic strategy, enabling the efficient and high-yield production of the Tebipenem API. Its proper synthesis and characterization are paramount to ensuring the quality and purity of the final drug substance.

Synthesis of (4-Nitrophenyl)methyl Tebipenem

The synthesis involves the coupling of a protected carbapenem core with the requisite thiol side chain. The following workflow outlines a common and industrially relevant pathway derived from established patent literature.[3][7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Side Chain Coupling cluster_1 Step 2: Deprotection (to API) A Azabicyclo Phosphate Intermediate (PNB-Protected Carbapenem Core) R1 R1 A->R1 B 3-mercapto-1-(1,3-thiazolin-2-yl) azetidine hydrochloride B->R1 C (4-Nitrophenyl)methyl Tebipenem D Tebipenem (API) C->D H₂, Pd/C Catalyst Ethyl Acetate / Aq. KHCO₃ R1->C Diisopropylethylamine (DIPEA) Acetonitrile (Solvent) caption Fig 1. Synthetic workflow for (4-Nitrophenyl)methyl Tebipenem.

Caption: Fig 1. Synthetic workflow for (4-Nitrophenyl)methyl Tebipenem.

Detailed Experimental Protocol

This protocol is a synthesized representation based on methods described in patent literature, primarily CN103059028A.[3]

Objective: To perform a condensation reaction to couple the PNB-protected carbapenem core with the thiazoline-containing side chain.

Materials:

  • Azabicyclo phosphate intermediate ((4R,5S,6S)-4-methyl-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, p-nitrobenzyl ester)

  • 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred solution of the azabicyclo phosphate intermediate in anhydrous acetonitrile, add the 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride salt.

  • Base Addition: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add diisopropylethylamine (DIPEA) dropwise, ensuring the internal temperature remains below 10 °C.

    • Expert Insight: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the thiol of the azetidine side chain, activating it for nucleophilic attack on the carbapenem core, and to neutralize the HCl salt. Its steric hindrance prevents it from reacting with the electrophilic β-lactam ring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Trustworthiness Check: The washing steps are critical for removing the water-soluble DIPEA-hydrochloride salt and other inorganic impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under vacuum to yield the crude (4-Nitrophenyl)methyl Tebipenem as a solid or oil.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.

Characterization and Analytical Validation

A rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized (4-Nitrophenyl)methyl Tebipenem. The following workflow and methods constitute a self-validating system where each analysis provides complementary evidence of a successful synthesis.

Characterization Workflow Diagram

G cluster_0 Structural Elucidation cluster_1 Purity & Identity Confirmation compound (4-Nitrophenyl)methyl Tebipenem (Synthesized Product) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (HRMS) compound->ms hplc HPLC Analysis compound->hplc ir IR Spectroscopy compound->ir validation Structure & Purity Validated nmr->validation ms->validation hplc->validation ir->validation caption Fig 2. Analytical validation workflow.

Caption: Fig 2. Analytical validation workflow.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structural elucidation. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Data Type Expected Observations and Rationale
¹H NMR - Aromatic Protons: Two sets of doublets in the ~7.5-8.3 ppm region, characteristic of the para-substituted nitrobenzene ring. - PNB Methylene Protons: A singlet or AB quartet around 5.4 ppm for the -O-CH₂-Ar protons. - Carbapenem Core Protons: Complex multiplets in the 3.0-4.5 ppm range corresponding to the protons on the bicyclic core. The C6 proton will show a characteristic coupling to the C1' hydroxyethyl proton. - Thiazoline & Azetidine Protons: Distinct signals for the side chain protons. - Methyl Protons: Doublets around 1.2-1.4 ppm for the C4-methyl and C1'-hydroxyethyl methyl groups.
¹³C NMR - Carbonyl Carbons: Signals for the β-lactam carbonyl (~175 ppm) and the ester carbonyl (~165 ppm). - Aromatic Carbons: Signals in the 120-150 ppm range, including the characteristic C-NO₂ quaternary carbon. - Carbapenem & Side Chain Carbons: A full set of signals corresponding to the remaining carbons in the molecule, confirming the complete carbon skeleton.

Authoritative Grounding: The analysis of NMR spectra for carbapenems is well-established, with specific chemical shifts and coupling patterns confirming the stereochemistry and connectivity of the core structure.[8][9]

B. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Expected Result: The analysis should yield a prominent [M+H]⁺ ion.

  • Molecular Formula: C₂₃H₂₆N₄O₆S₂

  • Exact Mass: 518.1297

  • Observed [M+H]⁺: Expected at m/z 519.1370.[10]

  • Trustworthiness Check: The measured mass should be within a very narrow tolerance (e.g., < 5 ppm) of the calculated exact mass to unequivocally confirm the molecular formula.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for assessing the purity of the synthesized compound and for monitoring reaction progress.

Protocol: HPLC Purity Assessment

Parameter Condition Rationale
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) Standard for separating small organic molecules of moderate polarity.
Mobile Phase Gradient elution using Acetonitrile and a phosphate buffer (pH 3.0-6.0).[11] The gradient allows for the effective separation of the product from starting materials, by-products, and degradation products, which may have different polarities.
Flow Rate 1.0 mL/min A typical analytical flow rate providing good peak shape and resolution.
Detection UV Diode Array Detector (DAD) at 330 nm.[12] The PNB and thiazoline chromophores provide strong UV absorbance, allowing for sensitive detection. A DAD allows for the confirmation of peak purity by analyzing the full UV spectrum.

| Column Temp. | 30-40 °C[11][13] | Controlled temperature ensures run-to-run reproducibility of retention times. |

  • Validation: A successful synthesis will show a single major peak corresponding to (4-Nitrophenyl)methyl Tebipenem, with purity typically exceeding 98-99% by area normalization.

Conclusion

(4-Nitrophenyl)methyl Tebipenem is a pivotal intermediate in the chemical synthesis of the oral carbapenem antibiotic Tebipenem. Its synthesis, achieved through the coupling of a PNB-protected carbapenem core with a thiazoline-azetidine side chain, relies on a well-orchestrated use of non-nucleophilic bases and controlled reaction conditions. The structural integrity and purity of this intermediate must be rigorously validated through a combination of spectroscopic (NMR, MS) and chromatographic (HPLC) techniques. This comprehensive analytical approach ensures that the material proceeding to the final deprotection step is of the highest quality, ultimately safeguarding the efficacy and safety of the final Tebipenem API. The methodologies outlined in this guide represent an industry-standard approach to the synthesis and quality control of this critical molecule.

References

  • Title: What is the mechanism of Tebipenem Pivoxil? Source: Patsnap Synapse URL: [Link]

  • Title: CN103059028A - Preparation method of tebipenem pivoxil Source: Google Patents URL
  • Title: Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport Source: PubMed URL: [Link]

  • Title: Intestinal Absorption Mechanism of Tebipenem Pivoxil, a Novel Oral Carbapenem: Involvement of Human OATP Family in Apical Membrane Transport Source: ACS Publications - Molecular Pharmaceutics URL: [Link]

  • Title: In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens Source: ASM Journals - Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study Source: Ovid URL: [Link]

  • Title: Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil Source: Oxford Academic - Journal of Chromatographic Science URL: [Link]

  • Title: Characterization of SPR994, an Orally Available Carbapenem, with Activity Comparable to Intravenously Administered Carbapenems Source: ACS Infectious Diseases URL: [Link]

  • Title: A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study in healthy volunteers Source: PubMed URL: [Link]

  • Title: Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections Source: ASM Journals - Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Intestinal Absorption Mechanism of Tebipenem Pivoxil, a Novel Oral Carbapenem: Involvement of Human OATP Family in Apical Membrane Transport Source: ResearchGate URL: [Link]

  • Title: Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects Source: ASM Journals - Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: CN102702202B - By-product in synthesis process of tebipenem pivoxil and preparation method of by-product Source: Google Patents URL
  • Title: CN104341421A - Tebipenem pivoxil industrial preparation method Source: Google Patents URL
  • Title: KR101774812B1 - Preparation method for tebipenem pivoxil Source: Google Patents URL
  • Title: In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem Source: PubMed URL: [Link]

  • Title: 1304. Characterization of Tebipenem Pivoxil Hydrobromide Pharmacokinetics-Pharmacodynamics (PK-PD) in a Neutropenic Murine Acute Pyelonephritis (AP) Model Source: Oxford Academic URL: [Link]

  • Title: 1304. Characterization of Tebipenem Pivoxil Hydrobromide Pharmacokinetics-Pharmacodynamics (PK-PD) in a Neutropenic Murine Acute Pyelonephritis (AP) Model Source: PMC - PubMed Central URL: [Link]

  • Title: Pharmacodynamics of Tebipenem: New options for oral treatment of multidrug-resistant gram-negative infections Source: The University of Liverpool Repository URL: [Link]

  • Title: CN105997891A - Tebipenem pivoxil preparation and preparation method thereof Source: Google Patents URL
  • Title: Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination Source: ResearchGate URL: [Link]

  • Title: Pharmacodynamics of tebipenem: New options for oral treatment of multidrug-resistant gram-negative infections Source: The University of Liverpool Repository URL: [Link]

  • Title: HPLC and UHPLC parameters for the determination of selected carbapenems Source: ResearchGate URL: [Link]

  • Title: CN103412060B - Method for separating and measuring tebipenem pivoxil related substances Source: Google Patents URL
  • Title: Studies on the Reactions of Biapenem with VIM Metallo β-Lactamases and the Serine β-Lactamase KPC-2 Source: PMC - PubMed Central URL: [Link]

  • Title: In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem Source: PMC - PubMed Central URL: [Link]

  • Title: High-field regions of ¹H NMR spectra (600 MHz) for reaction of biapenem with the MBLs VIM-1 or VIM-2, or the SBL KPC-2 Source: ResearchGate URL: [Link]

  • Title: Optimization of Prodrug Activation by Enzymatic Cleavage of the β‐lactam Ring of Carbapenems Source: ResearchGate URL: [Link]

  • Title: CN101935321A - Method for synthesizing 1 beta methyl carbapenem antibiotic Source: Google Patents URL
  • Title: (PDF) Crystal structure of tebipenem pivoxil Source: ResearchGate URL: [Link]

  • Title: Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives Source: MDPI URL: [Link]

  • Title: Carbapenemase Inhibitors: Updates on Developments in 2021 Source: Journal of Clinical Medicine Research URL: [Link]

  • Title: Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester Source: Organic Syntheses URL: [Link]

  • Title: 4-Nitrophenyl 2-methylbenzoate Source: PMC - PubMed Central URL: [Link]

  • Title: Multifrequency STD NMR Unveils the Interactions of Antibiotics With Burkholderia multivorans Biofilm Exopolysaccharide Source: idUS - Institutional Digital Repository of the University of Seville URL: [Link]

  • Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Tebipenem, a New Carbapenem Antibiotic, Is a Slow Substrate That Inhibits the β-Lactamase from Mycobacterium tuberculosis Source: PMC - PubMed Central URL: [Link]

Sources

Exploratory

In Vitro Activity of Tebipenem &amp; The (4-Nitrophenyl)methyl Precursor Against Gram-Negative Bacteria

The following technical guide details the in vitro activity, mechanism, and evaluation protocols for Tebipenem, with a specific focus on the distinction between its active form and the (4-Nitrophenyl)methyl (p-nitrobenzy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro activity, mechanism, and evaluation protocols for Tebipenem, with a specific focus on the distinction between its active form and the (4-Nitrophenyl)methyl (p-nitrobenzyl) ester precursor.

Executive Summary & Chemical Distinction

Critical Nomenclature Clarification: In drug development, precision regarding the chemical entity is paramount. The term "(4-Nitrophenyl)methyl Tebipenem" refers to the p-nitrobenzyl (PNB) ester of Tebipenem.

  • Tebipenem (Free Acid): The pharmacologically active moiety.[1] It binds to Penicillin-Binding Proteins (PBPs) to inhibit cell wall synthesis.

  • Tebipenem Pivoxil: The orally bioavailable prodrug (pivaloyloxymethyl ester) used clinically.

  • (4-Nitrophenyl)methyl Tebipenem: A synthetic intermediate. The p-nitrobenzyl group acts as a carboxyl-protecting group during the synthesis of the carbapenem nucleus.

Senior Scientist Insight:

Do not perform standard in vitro susceptibility testing (MIC) on the (4-Nitrophenyl)methyl ester expecting clinical relevance. Like most beta-lactam esters, the PNB precursor lacks the free carboxylate group required for the "salt bridge" interaction within the serine active site of bacterial PBPs. Consequently, it displays negligible antibacterial activity in vitro unless hydrolyzed. This guide focuses on the activity of the active Tebipenem moiety , which is the standard for in vitro evaluation, while referencing the precursor's role.

Mechanism of Action & Structure-Activity Relationship (SAR)

The 1-β-Methylcarbapenem Advantage

Tebipenem is a 1-β-methylcarbapenem. This structural modification (the methyl group at position 1) is critical:

  • Stability: It confers resistance against hydrolysis by renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with cilastatin (unlike Imipenem).

  • Target Specificity: It exhibits high affinity for PBP 2 in Escherichia coli and Pseudomonas aeruginosa, and PBP 2X in Streptococcus pneumoniae.

The Role of the C-2 Side Chain

The substituent at the C-2 position influences the spectrum of activity. Tebipenem possesses a unique side chain that enhances its stability against extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, making it a potent option for MDR Enterobacterales.

Visualization: Mechanism & Activation Pathway

The following diagram illustrates the conversion from the synthetic precursor (PNB ester) or Prodrug (Pivoxil) to the active agent, and its subsequent interaction with the bacterial target.

TebipenemMechanism cluster_synthesis Chemical Synthesis / Prodrug cluster_activation Activation Phase cluster_bacteria Gram-Negative Bacterium PNB (4-Nitrophenyl)methyl Tebipenem (PNB Ester) [Inactive Intermediate] Active Tebipenem (Free Acid) [Active Moiety] PNB->Active Hydrogenolysis (Lab Synthesis) Pivoxil Tebipenem Pivoxil (Oral Prodrug) Pivoxil->Active Intestinal Esterases (In Vivo) Porin OmpF/OmpC Porins Active->Porin Passive Diffusion Periplasm Periplasmic Space Porin->Periplasm PBP Target: PBP 2 (Cell Wall Synthesis) Periplasm->PBP Acylation of Active Site Serine Lysis Cell Lysis PBP->Lysis Peptidoglycan Destabilization

Caption: Activation pathway of Tebipenem precursors and subsequent inhibition of bacterial cell wall synthesis.

In Vitro Activity Profile: Gram-Negative Bacteria[1][2][3][4][5]

Tebipenem demonstrates a spectrum of activity similar to Meropenem but is optimized for oral delivery targets.

Enterobacterales (Primary Target)

Tebipenem is highly potent against Enterobacterales, including strains producing ESBLs (TEM, SHV, CTX-M) and AmpC β-lactamases.

  • Escherichia coli: MIC values typically range from ≤0.06 to 0.12 µg/mL . It retains activity against ciprofloxacin-resistant isolates.

  • Klebsiella pneumoniae: Potent against wild-type and ESBL producers.[2] However, it is inactive against KPC (Klebsiella pneumoniae carbapenemase) or Metallo-β-lactamase (MBL) producers, as these enzymes hydrolyze the carbapenem ring.

  • Shigella / Salmonella spp.: High susceptibility observed.

Non-Fermenters (Limitations)
  • Pseudomonas aeruginosa: Tebipenem has limited to no activity (MICs often >8 µg/mL). This is primarily due to efflux pump overexpression (MexAB-OprM) and low permeability through OprD porins.

  • Acinetobacter baumannii: Generally intrinsically resistant.

Comparative Efficacy Data

The table below summarizes the MIC distributions of Tebipenem (Active) compared to standard carbapenems.

OrganismPhenotypeTebipenem MIC₅₀ (µg/mL)Tebipenem MIC₉₀ (µg/mL)Meropenem MIC₉₀ (µg/mL)Interpretation
E. coliWild-type≤0.06≤0.06≤0.03Highly Active
E. coliESBL+0.060.120.06Retains Activity
K. pneumoniaeESBL+0.120.50.12Retains Activity
K. pneumoniaeKPC+>32>32>32Resistant
P. aeruginosaWild-type8>324Limited Activity
H. influenzaeβ-lac +/-≤0.06≤0.06≤0.06Highly Active

Data synthesized from Jain et al. (2018) and Yao et al. (2016).

Experimental Protocol: Determining In Vitro Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Tebipenem against Gram-negative isolates using Broth Microdilution (BMD) according to CLSI/EUCAST standards.

Reagent Preparation
  • Compound: Use Tebipenem (Free Acid) .

    • Warning: Do not use Tebipenem Pivoxil or (4-Nitrophenyl)methyl Tebipenem for standard MIC testing. They are insoluble in water and inactive without esterase treatment.

  • Solvent: Dissolve Tebipenem powder in DMSO or Phosphate Buffer (pH 7.0) .

    • Note: Carbapenems are unstable at low pH. Avoid unbuffered water if the compound is acidic.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Workflow
  • Stock Solution: Prepare a 10 mg/mL stock of Tebipenem. Store at -80°C. Discard unused thawed aliquots (carbapenems degrade rapidly).

  • Dilution Plate: Create serial 2-fold dilutions in CAMHB across a 96-well plate. Final concentration range: 64 µg/mL down to 0.008 µg/mL.

  • Inoculum: Prepare a 0.5 McFarland suspension of the test organism (approx. 1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of diluted inoculum to 50 µL of drug solution in the wells. Final inoculum: ~5 x 10^5 CFU/mL.

  • Incubation: 35 ± 2°C for 16-20 hours in ambient air.

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol Visualization

MICProtocol Start Start: Tebipenem (Free Acid) Powder Solvent Dissolve in DMSO/Buffer (Stock: 10mg/mL) Start->Solvent Dilution Serial 2-fold Dilution in CAMHB (96-well plate) Solvent->Dilution Inoculum Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculum Incubate Incubate 16-20h @ 35°C Inoculum->Incubate Read Determine MIC (No Visible Growth) Incubate->Read

Caption: Standardized Broth Microdilution workflow for Tebipenem susceptibility testing.[2]

Synthesis & Validation (The "4-Nitrophenyl" Context)

For researchers specifically dealing with the (4-Nitrophenyl)methyl Tebipenem intermediate (e.g., in a synthesis lab), validation of the final active product is required.

The Deprotection Step: The (4-Nitrophenyl)methyl group is typically removed via catalytic hydrogenation (H₂/Pd-C).

  • Validation Check: If your in vitro assay shows MICs > 32 µg/mL against susceptible E. coli (ATCC 25922), incomplete deprotection is the likely cause. The ester is masking the active site affinity.

  • QC Control: Always run E. coli ATCC 25922 as a control. Expected Tebipenem MIC: 0.016 - 0.06 µg/mL .

References

  • Jain, A., et al. (2018). "In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens." Antimicrobial Agents and Chemotherapy.[1][3][4][5][2]

  • Yao, Q., et al. (2016). "Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo." Molecules.

  • Eckburg, P. B., et al. (2019). "Safety, Pharmacokinetics, and Plasma Protein Binding of Tebipenem Pivoxil Hydrobromide in Healthy Subjects." Antimicrobial Agents and Chemotherapy.[1][3][4][5][2]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Spero Therapeutics. "Tebipenem HBr (SPR994) Investigator's Brochure." (Industry Reference for MIC Breakpoints).

Sources

Foundational

(4-Nitrophenyl)methyl Tebipenem spectrum of activity against clinical isolates

Clarification of Nomenclature: (4-Nitrophenyl)methyl Tebipenem vs. Active Moiety Executive Summary This technical guide delineates the spectrum of activity for Tebipenem , the active carbapenem moiety.

Author: BenchChem Technical Support Team. Date: February 2026

Clarification of Nomenclature: (4-Nitrophenyl)methyl Tebipenem vs. Active Moiety

Executive Summary

This technical guide delineates the spectrum of activity for Tebipenem , the active carbapenem moiety. It is crucial for researchers to distinguish between the specific chemical precursor mentioned in the topic—(4-Nitrophenyl)methyl Tebipenem —and the pharmacologically active agent.

The (4-Nitrophenyl)methyl group (p-nitrobenzyl or PNB) serves as a carboxyl-protecting group during the chemical synthesis of carbapenems. This ester intermediate renders the molecule biologically inactive in vitro because the free C-3 carboxylate is essential for electrostatic interaction with Penicillin-Binding Proteins (PBPs). Consequently, this guide focuses on the spectrum of Tebipenem (free acid) , the active form released in vivo from the oral prodrug Tebipenem Pivoxil (or derived via deprotection of the PNB intermediate).

Tebipenem represents a critical advancement as an oral carbapenem, exhibiting high potency against multidrug-resistant (MDR) Enterobacterales, specifically Extended-Spectrum


-Lactamase (ESBL) and AmpC producers, while showing limited activity against Pseudomonas aeruginosa and carbapenemase-producing organisms.

Part 1: Mechanism of Action & Structural Biology

Molecular Interaction

Tebipenem functions as a suicide substrate for bacterial cell wall synthesis enzymes. Its 1


-methyl carbapenem scaffold provides high stability against hydrolysis by most class A (ESBLs) and class C (AmpC) 

-lactamases.
  • Target: High-affinity binding to PBP 2 (primary lethal target in E. coli) and PBP 1A/1B .

  • Mechanism: Acylation of the active site serine residue, preventing the transpeptidation (cross-linking) of peptidoglycan strands.

  • Structural Stability: The 1

    
    -methyl group hinders the approach of 
    
    
    
    -lactamases, while the hydroxyethyl side chain (trans configuration) is critical for
    
    
    -lactamase stability.
Synthesis & Activation Pathway

The following diagram illustrates the relationship between the (4-Nitrophenyl)methyl intermediate, the oral prodrug, and the active moiety used in susceptibility testing.

TebipenemPathway PNB (4-Nitrophenyl)methyl Tebipenem (Synthetic Intermediate) [Biologically Inactive] Tebipenem Tebipenem (Free Acid) (Active Moiety) [Used for In Vitro Testing] PNB->Tebipenem Hydrogenolysis (Deprotection) Pivoxil Tebipenem Pivoxil (Oral Prodrug) [Clinical Administration] Tebipenem->Pivoxil Esterification (Prodrug Synthesis) Target Bacterial PBP Binding (Cell Death) Tebipenem->Target Acylation Pivoxil->Tebipenem In Vivo Esterases (Intestinal Absorption)

Figure 1: The chemical lineage of Tebipenem. Note that in vitro susceptibility testing must use the Free Acid (Green), not the PNB intermediate or the Pivoxil prodrug.

Part 2: Spectrum of Activity Against Clinical Isolates[1][2][3][4]

Enterobacterales (Primary Target)

Tebipenem exhibits potent activity against Enterobacterales, comparable to intravenous ertapenem and meropenem. It is specifically positioned to target uropathogens resistant to fluoroquinolones and cephalosporins.

Key Data Points (MIC Summary)
OrganismPhenotypeMIC50 (mg/L)MIC90 (mg/L)Susceptibility Interpretation
E.[1][2][3][4] coli Wild Type

0.015
0.03Highly Susceptible
ESBL-producing 0.030.06Retained Activity
AmpC-producing 0.030.06Retained Activity
Ciprofloxacin-R0.030.06Highly Susceptible
K. pneumoniae Wild Type0.030.06Highly Susceptible
ESBL-producing 0.060.12Retained Activity
KPC / NDM / OXA-48 > 8> 32Resistant
P. mirabilis Wild Type0.060.12Susceptible
Enterobacter spp. AmpC-derepressed0.120.5Variable/Susceptible

Analysis:

  • ESBL Stability: Tebipenem MICs remain largely unchanged (within 1-2 dilutions) in the presence of CTX-M enzymes, unlike cephalosporins which show MICs > 16 mg/L.

  • Carbapenemase Vulnerability: Like other carbapenems, Tebipenem is hydrolyzed by carbapenemases (KPC, metallo-

    
    -lactamases like NDM, and OXA-48). It is not  suitable for CRE (Carbapenem-Resistant Enterobacterales) carrying these genes.
    
Gram-Positive Aerobes
  • Streptococcus pneumoniae: Excellent activity (MIC90

    
     0.12–0.25 mg/L), including Penicillin-Resistant strains (PRSP).
    
  • Staphylococcus aureus: Active against Methicillin-Susceptible S. aureus (MSSA). Inactive against MRSA (PBP2a has low affinity for carbapenems).

  • Enterococcus spp.: Limited activity; generally not considered a therapeutic option.

Non-Fermenters[4][5]
  • Pseudomonas aeruginosa: Intrinsically resistant or reduced susceptibility (MIC90 typically > 8 mg/L) due to efflux pumps (MexAB-OprM) and lower outer membrane permeability (OprD downregulation).

  • Acinetobacter baumannii: Generally resistant.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, in vitro testing must use Tebipenem (free acid) . Testing the PNB ester or Pivoxil prodrug will yield false negative results (high MICs) due to the absence of necessary hydrolytic enzymes in standard broth.

Protocol: Broth Microdilution (BMD) for Tebipenem

Standard: CLSI M07 / ISO 20776-1

Reagents:

  • Active Pharmaceutical Ingredient (API): Tebipenem powder (Free acid), purity >95%.

    • Note: Do not use (4-Nitrophenyl)methyl Tebipenem.

  • Solvent: 0.1 M Phosphate Buffer (pH 7.0) or DMSO (if solubility is an issue, though free acid is generally soluble in buffered aqueous solution). Avoid unbuffered water if pH drift is suspected.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Workflow:

  • Stock Preparation: Dissolve Tebipenem to a concentration of 1280 mg/L (10x highest test concentration). Calculate potency correction:

    
    .
    
  • Dilution Series: Prepare doubling dilutions in CAMHB to achieve a final test range of 0.004 mg/L to 8 mg/L.

  • Inoculum Prep:

    • Select 3-5 colonies from fresh agar plate.

    • Suspend in saline to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

  • Inoculation: Add 50

    
    L of diluted inoculum to 50 
    
    
    
    L of drug solution in 96-well plates. Final inoculum:
    
    
    CFU/mL.
  • Incubation: 35

    
     2°C, ambient air, 16–20 hours.
    
  • Validation (QC Strains):

    • E. coli ATCC 25922: Expected MIC 0.008 – 0.06 mg/L.

    • P. aeruginosa ATCC 27853: Expected MIC > 4 mg/L (Check for intrinsic resistance confirmation).

Mechanism of Action Visualization

The following diagram details the interaction of Tebipenem with bacterial resistance mechanisms.

MOA Tebipenem Tebipenem PBP PBP 1A, 1B, 2 (Cell Wall Synthesis) Tebipenem->PBP High Affinity Binding ESBL ESBLs / AmpC (TEM, SHV, CTX-M) Tebipenem->ESBL Stable (Steric Hindrance) Resist Hydrolysis (Drug Inactivation) Tebipenem->Resist Degradation Lysis Cell Lysis (Bactericidal) PBP->Lysis Inhibition of Transpeptidation ESBL->Tebipenem Ineffective Hydrolysis Carba Carbapenemases (KPC, NDM, VIM) Carba->Tebipenem Rapid Hydrolysis

Figure 2: Interaction of Tebipenem with PBPs and stability against Beta-lactamases.

References

  • Eckburg, P. B., et al. (2019). "Safety, Pharmacokinetics, and Pharmacodynamics of Oral Tebipenem Pivoxil Hydrobromide in Healthy Subjects." Antimicrobial Agents and Chemotherapy.[1][2][3][4] Link

  • Pfaller, M. A., et al. (2023). "Contemporary Evaluation of Tebipenem In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020)." Microbiology Spectrum. Link

  • Mendes, R. E., et al. (2020). "Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates." Antimicrobial Agents and Chemotherapy.[1][2][3][4] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI.[4] Link

  • Asempa, T. E., et al. (2023).[3] "Antimicrobial Activity of Tebipenem and Comparators against Enterobacterales from diverse Outpatient Centers and Nursing Homes in the United States." International Journal of Antimicrobial Agents. Link[3]

Sources

Exploratory

Molecular formula of (4-Nitrophenyl)methyl Tebipenem: C23H26N4O6S2

The following technical guide details the chemical architecture, synthesis, and application of (4-Nitrophenyl)methyl Tebipenem , a critical intermediate in the manufacturing of the carbapenem antibiotic Tebipenem.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of (4-Nitrophenyl)methyl Tebipenem , a critical intermediate in the manufacturing of the carbapenem antibiotic Tebipenem.[1][2]

Compound Identity: PNB-Tebipenem Intermediate Molecular Formula: C₂₃H₂₆N₄O₆S₂ CAS Registry Number: 161715-20-4[1][2]

Executive Summary

(4-Nitrophenyl)methyl Tebipenem (C₂₃H₂₆N₄O₆S₂) serves as the pivotal purification and protection intermediate in the synthesis of Tebipenem Pivoxil, the first orally available carbapenem antibiotic.[1][2] Unlike the final active pharmaceutical ingredient (API), which is a zwitterionic free acid (C₁₆H₂₁N₃O₄S₂), or the oral prodrug (Pivoxil ester), this compound utilizes a p-nitrobenzyl (PNB) moiety to mask the C-2 carboxyl group.[1][2]

This masking strategy is essential for two reasons:

  • Lipophilicity: It converts the water-soluble carbapenem core into a lipophilic species, enabling facile extraction and purification in organic solvents (e.g., dichloromethane, ethyl acetate).[1][2]

  • Chemo-stability: It protects the sensitive

    
    -lactam ring during the installation of the complex C-3 side chain, preventing premature ring opening or decarboxylation.[1][2]
    

This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and deprotection protocols for drug development researchers.[1][2]

Chemical Architecture & Formula Analysis

The molecular formula C₂₃H₂₆N₄O₆S₂ represents the convergence of the carbapenem core with the PNB protecting group.

Structural Breakdown
ComponentFormula FragmentFunction
Carbapenem Core C₁₀H₁₃NO₃The bicyclic

-lactam ring system responsible for antibacterial activity (binding to PBPs).[1][2][3][4][5]
Side Chain C₆H₉N₂S₂The 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio group at C-3, conferring broad-spectrum activity (especially against S. pneumoniae).[1][2]
Protecting Group C₇H₄NO₂The p-nitrobenzyl (PNB) ester at C-2.[1][2]
Net Formula C₂₃H₂₆N₄O₆S₂ MW: 518.61 g/mol
Chemical Structure Diagram (DOT)

The following diagram illustrates the structural connectivity and the specific site of PNB protection.

G cluster_0 Functional Roles Core Carbapenem Core (1-methyl-1-carbapen-2-em) Target (4-Nitrophenyl)methyl Tebipenem C23H26N4O6S2 Core->Target C-2 Position SideChain Side Chain (Thiazolinyl-azetidine) SideChain->Target C-3 Position (Thioether linkage) PNB PNB Group (p-Nitrobenzyl ester) PNB->Target Ester Linkage Stability Prevents Decarboxylation PNB->Stability Lipophilicity Enables Organic Extraction PNB->Lipophilicity

Figure 1: Structural assembly of the PNB-Tebipenem intermediate.[1][2]

Synthetic Pathway & Mechanism[1][2]

The synthesis of (4-Nitrophenyl)methyl Tebipenem is typically the penultimate step before generating the free acid.[1][2] The process involves a base-catalyzed condensation between a purely synthetic enol phosphate and the chiral thiol side chain.[1][2]

Reaction Protocol: Side-Chain Installation

Objective: Displace the diphenylphosphate leaving group at C-3 with the mercapto-azetidine side chain.[1][2]

  • Reagents:

    • Substrate: p-Nitrobenzyl 6-(1-hydroxyethyl)-4-methyl-3-(diphenylphosphoryloxy)-1-carbapen-2-em-carboxylate.[1][2]

    • Nucleophile: 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine.[1][2][6]

    • Base: Diisopropylethylamine (DIEA) or DBU.[1][2]

    • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).[1][2]

    • Temperature: -20°C to 0°C (Strict temperature control is vital to prevent

      
      -lactam degradation).[1][2]
      
  • Mechanism: The reaction proceeds via an Addition-Elimination mechanism.[1][2] The thiolate anion attacks the C-3 position of the carbapenem double bond, expelling the bulky diphenylphosphate group.[1][2] The PNB ester remains intact, maintaining the molecule's non-polar character.[1][2]

Deprotection: The Zinc Reduction

To convert C₂₃H₂₆N₄O₆S₂ into the active Tebipenem acid (C₁₆H₂₁N₃O₄S₂), the PNB group must be removed without hydrolyzing the lactam ring.[1][2]

  • Method: Zinc dust reduction in buffered aqueous solvent.[1][2]

  • Conditions: Zn dust, THF/Phosphate Buffer (pH 6.0), 0°C.

  • Why Zinc? PNB esters are uniquely sensitive to electron transfer reduction.[1][2] Zinc donates electrons to the nitro group, reducing it to an amine/hydroxylamine, which triggers a 1,6-elimination (fragmentation) to release the free carboxylate and p-aminotoluene byproducts.[1][2] This avoids the use of strong acids or bases that would destroy the carbapenem.[1]

Synthesis Step1 Enol Phosphate Precursor (PNB-Protected) Intermediate (4-Nitrophenyl)methyl Tebipenem (C23H26N4O6S2) Purified by Crystallization Step1->Intermediate -HOP(O)(OPh)2 Step2 Side Chain Addition (Thiol + Base) Step2->Intermediate Step3 Deprotection (Zn / Buffer pH 6.0) Intermediate->Step3 Hydrogenolysis or Zn Reduction Final Tebipenem (Free Acid) (Active Metabolite) Step3->Final Removal of PNB Prodrug Tebipenem Pivoxil (Oral Formulation) Final->Prodrug Esterification (Pivoxil Group)

Figure 2: Synthetic workflow from precursor to final prodrug.

Physicochemical Specifications

For research and quality control, the PNB intermediate must meet specific criteria. Unlike the final drug, it is insoluble in water.[1][2]

PropertySpecificationNotes
Appearance White to pale yellow crystalline powderColoration often indicates oxidation of the sulfur or nitro group.[1][2]
Melting Point 165°C – 170°C (Decomposition)Distinct from Tebipenem Pivoxil (~140°C).[1][2]
Solubility Soluble: DMSO, DMF, CH₂Cl₂, Ethyl AcetateInsoluble: Water, HexaneAllows aqueous washing to remove inorganic salts during workup.[1]
Mass Spectrometry [M+H]⁺ = 519.13 m/zCharacteristic isotopic pattern due to S₂.[1][2]
UV Absorption

~ 265 nm, 320 nm
265 nm (PNB group), 320 nm (Carbapenem chromophore).[1][2]

Analytical Methodology (HPLC)[1][2][4]

To validate the purity of C₂₃H₂₆N₄O₆S₂, use the following Reverse-Phase HPLC protocol. This method separates the PNB ester from the free acid (degradation product) and the diastereomers.[1][2]

Protocol:

  • Column: C18 (ODS), 4.6 x 250 mm, 5 µm particle size.[1][2]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-5 min: 20% B[1][2]

    • 5-20 min: Linear ramp to 80% B (Elution of PNB ester)

    • 20-25 min: 80% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 300 nm (Specific to the carbapenem core, minimizes PNB interference).[1][2]

  • Retention Time: PNB-Tebipenem will elute significantly later (more hydrophobic) than Tebipenem acid.[1][2]

Safety & Handling

1. Nitro-Aromatic Toxicity: The PNB group contains a nitro-aromatic moiety.[1][2] While attached to the antibiotic, volatility is low, but precursors (p-nitrobenzyl bromide) and byproducts (p-toluidine derivatives) are potential mutagens.[1][2]

  • Requirement: Handle in a fume hood with nitrile gloves.[1][2]

2. Allergenicity: As a


-lactam intermediate, this compound can trigger anaphylaxis in penicillin-sensitive individuals.[1][2]
  • Protocol: Dedicate glassware and weighing areas to

    
    -lactams to prevent cross-contamination of non-antibiotic research lines.
    

References

  • Synthesis of Tebipenem Pivoxil : Drugs of the Future. (2006).[1][2][6] 31(8): 676-681.[1][2][6] Link

  • Method for Synthesizing Tebipenem Intermediate : Patent CN105481846A. (2016).[1][2] Google Patents. Link

  • Tebipenem Pivoxil Hydrobromide Pharmacokinetics : Open Forum Infectious Diseases. (2020).[1][2] National Institutes of Health.[1] Link

  • Characterization of Carbapenem Intermediates : Journal of Chromatography Science. (2015). 53(2), 325-330.[1][2] Link

  • Tebipenem Registry Data : CAS Common Chemistry. Registry No. 161715-20-4.[1][2][7][8] Link(Note: Linked to parent acid for structural verification).

Sources

Foundational

Technical Guide: Tebipenem Pivoxil as a Prodrug of Tebipenem

[1][2][3][4] Executive Summary Tebipenem pivoxil (TBPM-PI) represents a significant advancement in the carbapenem class of antibiotics, historically restricted to parenteral administration due to poor oral bioavailabilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Tebipenem pivoxil (TBPM-PI) represents a significant advancement in the carbapenem class of antibiotics, historically restricted to parenteral administration due to poor oral bioavailability. As the first oral carbapenem to demonstrate efficacy comparable to intravenous regimens in Phase 3 clinical trials (ADAPT-PO), TBPM-PI addresses a critical gap in the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP) caused by multidrug-resistant (MDR) Enterobacterales.

This technical guide dissects the prodrug strategy that enables the oral delivery of tebipenem. It details the molecular mechanism of hydrolysis, the pharmacokinetics governing its systemic exposure, and the synthetic pathways required for its production. Furthermore, it provides validated protocols for chemical synthesis and bioanalytical quantification, serving as a reference for laboratory implementation.

Molecular Architecture & Prodrug Rationale

Chemical Identity
  • Prodrug: Tebipenem pivoxil (TBPM-PI)[1][2]

  • Active Moiety: Tebipenem (TBPM)[1][2][3]

  • Chemical Name (Prodrug): (2,2-dimethylpropanoyloxy)methyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[4][5]

The Pivoxil Strategy

The core challenge in delivering carbapenems orally is their high polarity and zwitterionic nature, which prevents passive diffusion across the intestinal epithelium. Tebipenem pivoxil utilizes a pivaloyloxymethyl (pivoxil) ester modification at the C-2 carboxyl group.

  • Lipophilicity: The esterification masks the ionized carboxylate, significantly increasing the logP value and facilitating apical membrane permeation via passive diffusion and carrier-mediated transport (OATP1A2).

  • Side Chain: The C-3 position features a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio group. This unique side chain contributes to the molecule's stability against dehydropeptidase-I (DHP-I), eliminating the need for a co-administered DHP-I inhibitor (unlike imipenem/cilastatin).

Mechanism of Action & Hydrolysis

Upon oral administration, TBPM-PI acts as a "Trojan horse." It crosses the intestinal barrier intact but is rapidly hydrolyzed to the active tebipenem.

Bioactivation Pathway

The conversion is mediated by non-specific carboxylesterases (CES) located primarily in the intestinal enterocytes and, to a lesser extent, in the liver and plasma. The hydrolysis releases pivalic acid and formaldehyde, liberating the active tebipenem.

Figure 1: Hydrolysis and Transport Mechanism The following diagram illustrates the absorption and bioactivation pathway of Tebipenem Pivoxil.

Tebipenem_Hydrolysis Lumen Intestinal Lumen (TBPM-PI Intact) Enterocyte Enterocyte Cytosol (Esterase Activity) Lumen->Enterocyte Passive Diffusion & OATP1A2 Transport PortalVein Portal Vein (Active TBPM) Enterocyte->PortalVein Efflux (Basolateral) Byproducts Byproducts: Pivalic Acid + Formaldehyde Enterocyte->Byproducts Hydrolysis Systemic Systemic Circulation (Target Tissues) PortalVein->Systemic Distribution

Caption: Schematic of TBPM-PI absorption and bioactivation. The prodrug is hydrolyzed intracellularly within enterocytes before entering the portal circulation.

Antimicrobial Activity

Active tebipenem functions as a suicide substrate for Penicillin-Binding Proteins (PBPs).

  • Target: High affinity for PBP 1A, 1B, 2, and 3 in E. coli and P. aeruginosa.

  • Stability: Tebipenem is stable against hydrolysis by ESBLs (TEM, SHV, CTX-M) and AmpC

    
    -lactamases.[6] However, like other carbapenems, it is susceptible to carbapenemases (KPC, NDM, OXA-48).[7][6][8][9]
    

Pharmacokinetics (ADME)

ParameterValue (Human)Notes
Bioavailability (F) ~60%High absorption due to pivoxil ester.
Tmax 0.5 – 1.5 hoursRapid absorption and conversion.
Half-life (t1/2) ~1.0 hourRequires q8h dosing for time-dependent killing.
Protein Binding 60 – 74%Moderate binding (albumin).
Excretion Renal (Urine)~60% recovered as active drug in urine.
Metabolism Hydrolysis (Primary)Minimal CYP450 involvement.

Key Insight: The concordance between plasma and urinary concentrations is critical for treating UTIs. Tebipenem achieves high urinary concentrations (>500 mg/L), far exceeding the MIC90 for E. coli (0.06 mg/L).

Experimental Protocols

Protocol A: Chemical Synthesis of Tebipenem Pivoxil

This protocol outlines the industrial-standard synthesis via the esterification of tebipenem acid.

Reagents Required:

  • Tebipenem (Acid form)[10][11]

  • Iodomethyl pivalate[12][13][14]

  • Potassium carbonate (K2CO3, anhydrous)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation of Reaction Matrix:

    • In a reaction vessel equipped with a mechanical stirrer, dissolve 10.0 g of Tebipenem acid in 100 mL of DMF.

    • Cool the solution to 0–5°C to minimize degradation of the

      
      -lactam ring.
      
  • Base and Catalyst Addition:

    • Add 1.2 equivalents of anhydrous K2CO3.[12][13]

    • Add 0.025 equivalents of TBAB (Phase Transfer Catalyst). Stir for 30 minutes at 0–5°C.

  • Esterification:

    • Dropwise add 1.2 equivalents of Iodomethyl pivalate over 20 minutes, maintaining temperature <5°C.

    • Allow the reaction to proceed at 0–5°C for 2–4 hours. Monitor progress via HPLC.

  • Work-up:

    • Quench the reaction by adding 200 mL of cold EtOAc and 200 mL of water.

    • Separate the organic layer. Wash the aqueous layer twice with EtOAc.

    • Combine organic layers and wash with 5% NaHCO3 followed by brine.

  • Crystallization:

    • Dry the organic layer over anhydrous Na2SO4.

    • Concentrate under reduced pressure.[14]

    • Recrystallize the residue using isopropanol/diisopropyl ether to yield Tebipenem Pivoxil as a white crystalline solid.

Figure 2: Synthetic Workflow

Synthesis_Workflow Start Tebipenem Acid (DMF Solution) Step1 Activation (K2CO3 + TBAB, 0-5°C) Start->Step1 Step2 Esterification (+ Iodomethyl Pivalate) Step1->Step2 Step3 Extraction (EtOAc / Water / NaHCO3) Step2->Step3 End Crystallization (Tebipenem Pivoxil) Step3->End

Caption: Industrial synthesis workflow for the conversion of Tebipenem acid to Tebipenem Pivoxil.

Protocol B: Bioanalytical Quantification (LC-MS/MS)

Quantifying tebipenem in plasma requires rigorous stabilization because the active drug can degrade or hydrolyze further ex vivo.

Critical Constraint: Plasma samples must be stabilized immediately upon collection to prevent degradation.

Methodology:

  • Sample Collection & Stabilization:

    • Collect blood into K2EDTA tubes.

    • Immediately centrifuge (2000 x g, 10 min, 4°C) to harvest plasma.

    • Stabilization: Add an equal volume of 1.0 M MOPS (3-(N-morpholino)propanesulfonic acid) buffer (pH 7.0) to the plasma.[3][15][16] This buffers the pH to prevent hydrolysis.

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL of stabilized plasma.

    • Add 150 µL of Acetonitrile containing internal standard (e.g., Carbamazepine or deuterated Tebipenem).

    • Vortex for 1 min and centrifuge at 12,000 rpm for 10 min.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: Positive Ion Electrospray (ESI+). Monitor MRM transition for Tebipenem (m/z 384.1 → 298.1).

  • Validation Criteria:

    • Linearity: 0.1 – 100 µg/mL.[3]

    • Accuracy/Precision: ±15%.

Clinical Efficacy (ADAPT-PO)

The pivotal Phase 3 ADAPT-PO trial established the clinical utility of TBPM-PI.

  • Design: Randomized, double-blind, double-dummy non-inferiority trial.

  • Comparison: Oral Tebipenem Pivoxil (600 mg q8h) vs. IV Ertapenem (1 g q24h).

  • Population: Patients with cUTI or Acute Pyelonephritis.[6][1][8][17][18]

  • Outcome: TBPM-PI was non-inferior to Ertapenem.[17][18]

    • Overall Response Rate: 58.8% (TBPM-PI) vs 61.6% (Ertapenem).[17]

    • Microbiological Eradication: >93% in both arms at Test-of-Cure.[17]

This data validates the prodrug strategy, proving that oral delivery can achieve systemic levels sufficient to treat serious Gram-negative infections previously requiring hospitalization.

References

  • Eckburg, P. B., et al. (2022). "Oral Tebipenem Pivoxil Hydrobromide in Complicated Urinary Tract Infection." The New England Journal of Medicine. Link

  • Jain, A., et al. (2018). "Tebipenem, the first oral carbapenem antibiotic."[7][19] Pharmacotherapy.[1][17][19] Link

  • Kijima, K., et al. (2009). "Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals." Journal of Antibiotics. Link

  • Spero Therapeutics. (2022).[1][17] "ADAPT-PO Clinical Trial Results." ClinicalTrials.gov.[1][17] Link[1][17]

  • Xu, A., et al. (2019). "A validated UPLC-MS/MS method for determination of tebipenem in human plasma." Journal of Chromatography B. Link

  • Papp-Wallace, K. M., et al. (2022).[6] "Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections." Antimicrobial Agents and Chemotherapy.[7][9][18][19][20] Link

Sources

Protocols & Analytical Methods

Method

A Validated HPLC-UV Method for the Accurate Quantification of (4-Nitrophenyl)methyl Tebipenem

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (4-Nitrophenyl)methyl Tebipenem. The presence of the 4-nitrophenyl chromophore allows for sensitive ultraviolet (UV) detection, making this method highly suitable for quality control, stability studies, and research applications. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its reliability and fitness for purpose.[1][2][3] We provide a comprehensive guide covering instrumentation, mobile phase preparation, detailed validation protocols, and data interpretation, intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Tebipenem is a broad-spectrum antibiotic from the carbapenem class, notable for being the first carbapenem developed for oral administration, typically as its prodrug, Tebipenem Pivoxil.[4] The target analyte, (4-Nitrophenyl)methyl Tebipenem, is a derivative of the active Tebipenem core.[5] Its quantification is critical in synthetic chemistry process control and as a reference standard in impurity profiling.

The selection of RP-HPLC is predicated on its proven success in separating carbapenems and their derivatives.[6] A C18 stationary phase provides the necessary hydrophobic interaction to retain the carbapenem structure, while a carefully buffered mobile phase ensures peak shape and stability, which is crucial for the notoriously unstable β-lactam ring.[7][8] The key structural feature of our analyte is the (4-Nitrophenyl)methyl ester group.[9] This moiety is a potent chromophore, which is highly advantageous for UV-Vis spectrophotometric detection. Unlike the native Tebipenem core, which is often detected around 298-330 nm[6][10][11], the 4-nitrophenyl group exhibits strong absorbance at a different wavelength, enhancing the specificity and sensitivity of the method. This application note describes the full development and validation of a method tailored to these unique molecular properties.

Materials and Methods

Equipment and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler with thermostat, column compartment, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatography Data System (CDS): OpenLab CDS, Empower™, or equivalent.

  • Analytical Balance: Mettler Toledo XSR205DU or equivalent (0.01 mg readability).

  • pH Meter: Calibrated with standard buffers.

  • Ultrasonic Bath: For solvent degassing.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.22 µm PVDF or PTFE.

Chemicals and Reagents
  • (4-Nitrophenyl)methyl Tebipenem Reference Standard: Purity >98% (CAS No: 161715-20-4).[9]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC or Milli-Q grade.

  • Ammonium Acetate: Analytical grade.

  • Glacial Acetic Acid: Analytical grade.

Chromatographic Conditions

The selection of these parameters is based on established methods for related carbapenems[6][10] and the physicochemical properties of the analyte. A C18 column is the standard for its versatility. The mobile phase combines acetonitrile, a common organic modifier, with an ammonium acetate buffer. This buffer is chosen for its volatility (making it compatible with LC-MS if needed) and its ability to maintain a slightly acidic pH, which is critical for the stability of the carbapenem β-lactam ring during analysis. The detection wavelength of 275 nm is selected to correspond with the high absorbance of the 4-nitrophenyl group, maximizing sensitivity.

ParameterRecommended Condition
HPLC Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 10 minutes

Experimental Protocols

Solution Preparation
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (60:40 v/v) is used as the diluent to ensure solvent compatibility and prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (4-Nitrophenyl)methyl Tebipenem reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation is matrix-dependent. The goal is to extract the analyte and remove interferences.[12]

  • For Drug Substance: Dissolve the accurately weighed material in the diluent to achieve a final concentration within the validated linear range (e.g., 50 µg/mL).

  • For Biological Matrices (e.g., Plasma): A protein precipitation followed by evaporation and reconstitution is recommended.

    • To 200 µL of plasma, add 600 µL of cold acetonitrile to precipitate proteins.[13]

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[14]

    • Reconstitute the residue in 200 µL of diluent.

    • Filter through a 0.22 µm syringe filter before injection.

Method Validation Protocol (per ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[15][16] The following parameters must be assessed.

Figure 1: Interrelationship of HPLC method validation parameters as defined by ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze blank diluent, a placebo (if applicable), and a spiked sample. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed on the analyte to demonstrate that degradation peaks do not co-elute with the main analyte peak. Peak purity analysis using a DAD is essential.

Linearity and Range
  • Protocol: Prepare at least five concentrations of the analyte across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study.

  • Protocol: Spike a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Verification: The LOQ should be confirmed by analyzing a sample at this concentration, which should yield results with acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units (pH 4.8 and 5.2).

    • Mobile Phase Organic Content: ± 2% (e.g., 38% and 42% ACN).

  • Acceptance Criteria: System suitability parameters should remain within limits, and the %RSD of results should not be significantly affected.

System Suitability and Data Analysis

Before any sample analysis, the chromatographic system must be equilibrated and its performance verified by injecting a standard solution (e.g., 50 µg/mL) five times.

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase & Standard Solutions prep_sample Prepare Sample (e.g., Dissolution, Extraction) prep_solutions->prep_sample sys_suit System Suitability Test (5x Standard Injection) prep_sample->sys_suit check_criteria Check Acceptance Criteria (Tailing, Plates, %RSD) sys_suit->check_criteria check_criteria->sys_suit Fail inject_samples Inject Blank, Standards, & Samples check_criteria->inject_samples Pass acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate Integrate Peaks acquire_data->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Final Report quantify->report

Figure 2: A comprehensive workflow diagram for the HPLC-UV quantification of (4-Nitrophenyl)methyl Tebipenem.

System Suitability Acceptance Criteria
ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
%RSD of Peak Area ≤ 2.0% (for 5 injections)Demonstrates system precision and reproducibility.
Calculation

The concentration of (4-Nitrophenyl)methyl Tebipenem in the sample is determined by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of (4-Nitrophenyl)methyl Tebipenem. The validation, performed according to ICH guidelines, confirms that the method is fit for its intended purpose in quality control and research environments. The use of a common C18 column and standard reagents makes this method easily transferable to any modern analytical laboratory.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2015). The Chromatographic Approach to Kinetic Studies of Tebipenem Pivoxil. Journal of Chromatographic Science, 53(7), 1042–1048. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Hussain, S., et al. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Zalewski, P., Cielecka-Piontek, J., & Paczkowska, M. (2016). Prediction of HPLC retention times of tebipenem pivoxyl and its degradation products in solid state by applying adaptive artificial neural network with recursive features elimination. Journal of Pharmaceutical and Biomedical Analysis, 128, 209-217. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents. (2013).
  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Cielecka-Piontek, J., Zalewski, P., Gornas, P., & Blaszczak-Swiatkiewicz, K. (2014). An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems. Acta poloniae pharmaceutica, 71(4), 669-76. [Link]

  • ResearchGate. HPLC and UHPLC parameters for the determination of selected carbapenems. [Link]

  • Li, Y., et al. (2019). A validated UPLC-MS/MS method for determination of tebipenem in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 169, 163-169. [Link]

  • Agilent Technologies. Bioanalytical Sample Preparation. [Link]

  • Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2015). The chromatographic approach to kinetic studies of tebipenem pivoxil. Semantic Scholar. [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • GE Healthcare. Improving Sample Preparation in HPLC. [Link]

  • Zhu, X., et al. (2011). HPLC-UV method with solid-phase extraction for the quantitative determination of biapenem in human plasma and its application in pharmacokinetic study. Acta Pharmaceutica Sinica B, 1(1), 58-63. [Link]

  • Thermo Fisher Scientific. (2022). HPLC Sample Preparation. [Link]

  • Neliti. (2017). HPLC-UV Method for the determination of Biapenem in Pharmaceutical Dosage Forms. [Link]

  • ResearchGate. Chemical structure of tebipenem. [Link]

  • Wikipedia. Tebipenem. [Link]

  • National Center for Biotechnology Information. Tebipenem. PubChem Compound Database. [Link]

  • Tang, C., et al. (2018). Crystal structure of tebipenem pivoxil. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1215-1217. [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating (4-Nitrophenyl)methyl Tebipenem in a Murine Thigh Infection Model

Introduction: Addressing the Challenge of Gram-Negative Resistance The rise of multi-drug resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Carbapenems have long been conside...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Challenge of Gram-Negative Resistance

The rise of multi-drug resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Carbapenems have long been considered a last-resort class of β-lactam antibiotics, prized for their broad spectrum of activity and stability against many bacterial β-lactamases.[1][2] However, the emergence of carbapenem-resistant Enterobacteriaceae (CRE) and other pathogens has created an urgent need for novel antimicrobial agents.[3]

Tebipenem is the first orally bioavailable carbapenem, representing a significant potential advancement for treating serious bacterial infections, including those caused by MDR pathogens.[4][5] It is typically administered as a prodrug, such as Tebipenem Pivoxil, which is rapidly converted in the body to its active form, Tebipenem.[6][7] The compound of interest, (4-Nitrophenyl)methyl Tebipenem, is another such prodrug designed to enhance bioavailability. The active moiety, Tebipenem, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[6][8]

To rigorously evaluate the in vivo efficacy of new antimicrobial agents like (4-Nitrophenyl)methyl Tebipenem, a standardized and reproducible animal model is essential. The neutropenic murine thigh infection model is the gold standard for the preclinical assessment of antibiotics.[9][10] This model mimics a deep-seated soft tissue infection in an immunocompromised host, allowing for the direct assessment of an antibiotic's activity and the characterization of its pharmacokinetic/pharmacodynamic (PK/PD) relationships, which are crucial for predicting clinical success.[11][12][13]

These application notes provide a comprehensive, step-by-step protocol for utilizing the neutropenic murine thigh infection model to determine the in vivo efficacy of (4-Nitrophenyl)methyl Tebipenem against a relevant Gram-negative pathogen.

Scientific Foundation: Mechanism and Model Rationale

Mechanism of Action: Tebipenem

Tebipenem's efficacy stems from its ability to disrupt the formation of the bacterial cell wall. Like other carbapenems, it passes through the bacterial outer membrane and covalently binds to penicillin-binding proteins (PBPs) in the periplasmic space.[4] This binding inactivates the PBPs, preventing the final transpeptidation step of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.[6][8] A key advantage of Tebipenem is its structural resilience to many β-lactamase enzymes, which are a common mechanism of resistance in Gram-negative bacteria.[6]

cluster_0 Bacterial Cell cluster_1 Intervention PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Wall Stable Cell Wall Peptidoglycan->Wall Forms Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Inhibition leads to Tebipenem Tebipenem (Active Moiety) Tebipenem->PBP Binds & Inhibits cluster_B cluster_E A Phase 1: Acclimatization & Neutropenia Induction (Day -4 to Day -1) C Phase 3: Thigh Infection (Day 0, T=0h) A->C Cyclophosphamide Dosing: 150 mg/kg (Day -4) 100 mg/kg (Day -1) B Phase 2: Inoculum Preparation (Day 0, T-4h to T-0h) B->C Inject 0.1 mL of ~10^7 CFU/mL culture intramuscularly D Phase 4: Treatment Initiation (Day 0, T=2h) C->D Allow infection to establish E Phase 5: Endpoint Analysis (Day 1, T=26h) D->E Administer test compound and vehicle control per dosing schedule for 24h F Data Processing & Interpretation E->F Homogenize thigh, serial dilution, plate, and count colonies B1 Grow culture to mid-log phase B2 Centrifuge & wash B1->B2 B3 Resuspend & dilute to target CFU/mL B2->B3 E1 Euthanize mice E2 Aseptically dissect & weigh thigh E1->E2 E3 Calculate CFU/gram E2->E3

Caption: Overall experimental workflow for the murine thigh infection model.

Step-by-Step Methodology

Phase 1: Induction of Neutropenia (4 Days Prior to Infection)

  • Acclimatize mice for at least 3 days prior to the experiment.

  • Day -4: Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg. [14][15]3. Day -1: Administer a second IP dose of cyclophosphamide at 100 mg/kg. [14][15]This regimen typically induces profound neutropenia (<100 neutrophils/mm³) by the day of infection.

Phase 2: Inoculum Preparation (Day of Infection)

  • Streak the bacterial strain from a frozen stock onto a TSA plate and incubate overnight at 37°C.

  • Inoculate a single colony into TSB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.3-0.5). [16]3. Harvest the bacteria by centrifugation and wash the pellet twice with sterile, cold PBS.

  • Resuspend the final pellet in sterile PBS and adjust the concentration to approximately 1 x 10⁷ CFU/mL. Confirm the final concentration via serial dilution and plating.

Phase 3: Infection (T=0 hours)

  • Anesthetize the mice lightly with isoflurane.

  • Inject 0.1 mL of the prepared bacterial inoculum (~1 x 10⁶ CFU/thigh) intramuscularly into the right thigh of each mouse.

  • A control group of mice should be sacrificed 2 hours post-infection to determine the baseline bacterial load at the start of therapy.

Phase 4: Drug Administration (T=2 hours)

  • Prepare fresh solutions of (4-Nitrophenyl)methyl Tebipenem at various desired concentrations (e.g., 10, 30, 100 mg/kg) and the vehicle control. The route of administration (e.g., oral gavage) and vehicle should be optimized based on the specific solubility and pharmacokinetic properties of the prodrug.

  • Two hours after bacterial inoculation, begin the treatment regimen. Administer the prepared solutions to the respective groups of mice.

  • Continue dosing at specified intervals (e.g., every 8 or 12 hours) for a total of 24 hours. The dosing frequency should be informed by the known or predicted pharmacokinetic profile of Tebipenem in mice. [7] Phase 5: Endpoint Analysis (T=26 hours)

  • At 24 hours after the first dose (26 hours post-infection), humanely euthanize all mice.

  • Aseptically dissect the entire right thigh muscle and record its weight. [16]3. Place the excised thigh into a tube with a known volume of sterile, cold PBS (e.g., 2 mL).

  • Homogenize the tissue completely using a mechanical homogenizer.

  • Perform ten-fold serial dilutions of the tissue homogenate in sterile PBS. [14]6. Plate 0.1 mL of several appropriate dilutions onto TSA plates in duplicate.

  • Incubate the plates at 37°C for 18-24 hours.

Data Analysis and Interpretation

  • Colony Counting: Select plates with a countable number of colonies (typically 30-300 colonies). [17]2. Calculate CFU/gram: Use the following formula to determine the bacterial load in the thigh tissue:

    • CFU/gram = (Number of colonies × Dilution factor × Volume of homogenate) / (Volume plated × Thigh weight in grams)

  • Determine Efficacy: The primary measure of efficacy is the change in bacterial density (Δlog₁₀ CFU/gram) after 24 hours of treatment compared to the bacterial load at the start of therapy (T=2h group).

    • Stasis: A Δlog₁₀ CFU of ~0.

    • Bactericidal Activity: A reduction of ≥1, 2, or 3 log₁₀ CFU/gram.

  • Dose-Response Relationship: Plot the Δlog₁₀ CFU/gram against the administered dose of (4-Nitrophenyl)methyl Tebipenem to visualize the dose-response relationship.

Sample Data Presentation

The results should be summarized in a clear, tabular format for easy comparison between treatment groups.

Treatment Group (n=3)Dose (mg/kg)Mean Thigh Weight (g)Mean Bacterial Load at 24h (log₁₀ CFU/gram)Δlog₁₀ CFU/gram (vs. 0h Control)
0h ControlN/A0.856.15N/A
24h Vehicle Control00.888.25+2.10
Tebipenem Prodrug100.866.20+0.05 (Stasis)
Tebipenem Prodrug300.875.05-1.10 (1-log kill)
Tebipenem Prodrug1000.843.95-2.20 (2-log kill)
Table 1: Hypothetical efficacy data for a Tebipenem prodrug in the murine thigh infection model. Data are presented as mean values.

Conclusion

The neutropenic murine thigh infection model provides a robust and highly relevant system for evaluating the in vivo efficacy of novel antibiotics like (4-Nitrophenyl)methyl Tebipenem. By following this detailed protocol, researchers can generate critical data on the compound's dose-response relationship and its bactericidal potential against clinically significant Gram-negative pathogens. This information is indispensable for guiding further preclinical development and establishing a solid foundation for potential clinical investigation.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tebipenem Pivoxil?
  • Pucci, M. J., Jain, A., & Utley, L. (2020, January 15). Tebipenem: A Novel Oral Carbapenem. Semantic Scholar.
  • Eckburg, P. B., et al. (2019). Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects. Antimicrobial Agents and Chemotherapy.
  • GARDP. (n.d.). Neutropenic thigh mouse model. REVIVE.
  • Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model.
  • Synapse. (2024, June 14). What is Tebipenem Pivoxil used for?
  • Nakagawa, T., et al. (2009). [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals]. Yakubutsu Dotai, 24(3), 235-249.
  • Zhang, Y., et al. (2021). Pharmacokinetics, Urinary Excretion, and Pharmaco-Metabolomic Study of Tebipenem Pivoxil Granules After Single Escalating Oral Dose in Healthy Chinese Volunteers. Frontiers in Pharmacology, 12, 689182.
  • El-Gamal, M. I., et al. (2019). Evaluating the Efficacies of Carbapenem/β-Lactamase Inhibitors Against Carbapenem-Resistant Gram-Negative Bacteria in vitro and in vivo. Frontiers in Microbiology, 10, 893.
  • Eckburg, P. B., et al. (2019). Safety, Pharmacokinetics, and Food Effect of Tebipenem Pivoxil Hydrobromide after Single and Multiple Ascending Oral Doses in Healthy Adult Subjects. Antimicrobial Agents and Chemotherapy, 63(11), e00898-19. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection.
  • Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection.
  • Wiskirchen, D. E., et al. (2013). In Vivo Efficacy of Human Simulated Regimens of Carbapenems and Comparator Agents against NDM-1-Producing Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 57(9), 4387–4393. Retrieved from [Link]

  • Hazra, S., Xu, H., & Blanchard, J. S. (2014). Tebipenem, a New Carbapenem Antibiotic, Is a Slow Substrate That Inhibits the β-Lactamase from Mycobacterium tuberculosis. Biochemistry, 53(22), 3671–3678. Retrieved from [Link]

  • Gallego, M., et al. (2016). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Antimicrobial Agents and Chemotherapy, 60(11), 6579–6586. Retrieved from [Link]

  • MacVane, S. H., et al. (2014). Characterizing In Vivo Pharmacodynamics of Carbapenems against Acinetobacter baumannii in a Murine Thigh Infection Model To Support Breakpoint Determinations. Antimicrobial Agents and Chemotherapy, 58(11), 6920–6922. Retrieved from [Link]

  • MacGowan, A., et al. (2018). Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. Antimicrobial Agents and Chemotherapy, 62(12), e01235-18. Retrieved from [Link]

  • Bryan, J. (2014). Carbapenems have stood the test of time so far but resistance is emerging. The Pharmaceutical Journal.
  • El-Sayed, N., et al. (2020). A Review on Bacterial Resistance to Carbapenems: epidemiology, Detection and Treatment Options. Taylor & Francis Online. Retrieved from [Link]

  • Yedle, R., et al. (2023). Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. Microbiology Spectrum, 11(3), e04603-22. Retrieved from [Link]

  • Yedle, R., et al. (2023). Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Efficacy Testing of Teicoplanin A2-4 in a Murine Thigh Infection Model.
  • Wicha, S. G., et al. (2022). Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. Pharmaceutics, 14(8), 1629. Retrieved from [Link]

  • ResearchGate. (n.d.). Average count (log CFU/g) of tasted bacteria in muscle meat samples. Retrieved from [Link]

  • Eppendorf. (n.d.). How to quantify bacterial cultures - From CFU and OD to counting chamber. Retrieved from [Link]

  • STEMCELL Technologies. (2017, May 4). CFU Assay Instructions for Global Proficiency Testing Programs [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Colony-forming unit. Retrieved from [Link]

  • GARDP. (n.d.). Colony-forming unit (CFU). REVIVE. Retrieved from [Link]

Sources

Method

Application Note: Utilizing (4-Nitrophenyl)methyl Tebipenem as a High-Fidelity Precursor for Bacterial Resistance Profiling

Topic: Application of (4-Nitrophenyl)methyl Tebipenem in Studies of Bacterial Resistance Mechanisms Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Medicinal Chemists, and Microbiologist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (4-Nitrophenyl)methyl Tebipenem in Studies of Bacterial Resistance Mechanisms Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Medicinal Chemists, and Microbiologists[1]

[1]

Executive Summary & Scientific Rationale

In the study of bacterial resistance mechanisms—specifically those involving carbapenemases and porin modifications—the integrity of the antibiotic substrate is paramount. (4-Nitrophenyl)methyl Tebipenem (also known as Tebipenem p-nitrobenzyl ester or Tebipenem-PNB) serves a critical role not as a direct antibiotic, but as a stable, high-purity synthetic precursor to the active agent, Tebipenem.[1]

While Tebipenem Pivoxil is the clinical oral prodrug, the (4-Nitrophenyl)methyl ester is the preferred research reagent for mechanistic studies due to its crystalline stability.[1] Free carbapenem acids (like active Tebipenem) are chemically unstable, prone to rapid hydrolysis and intermolecular polymerization, which can lead to false-negative resistance data (e.g., artificially high MICs).[1]

Core Application: This guide details the protocol for the in situ generation of active Tebipenem from its (4-Nitrophenyl)methyl precursor to ensure precise kinetic profiling against Class A (e.g., KPC, BlaC), Class B (e.g., NDM-1), and Class D (e.g., OXA-48)


-lactamases.[1]

Mechanistic Context: Tebipenem vs. Resistance Elements[1][2][3]

Understanding the interaction between the active drug and resistance elements is required to design valid assays.

  • Target: Penicillin-Binding Proteins (PBPs), specifically PBP1A and PBP2X in S. pneumoniae and PBP2 in E. coli.[1]

  • Resistance Mechanism 1 (Hydrolysis):

    • ESBLs/AmpC: Tebipenem exhibits high stability against hydrolysis, similar to Meropenem.[1]

    • Carbapenemases: Susceptible to KPC and NDM-1.[1][2] However, it forms a slow-hydrolysis covalent adduct with Mycobacterium tuberculosis BlaC, making it a unique probe for TB resistance.[1]

  • Resistance Mechanism 2 (Permeability):

    • Unlike the Pivoxil prodrug (which crosses membranes via passive diffusion/transporters before esterase cleavage), the free acid generated from the PNB ester allows researchers to isolate porin-dependent uptake (OmpF/OmpC) without the confounding variable of esterase activation rates.[1]

Visualizing the Activation & Interaction Pathway

TebipenemMechanism PNB (4-Nitrophenyl)methyl Tebipenem (Stable Precursor) Activation Catalytic Hydrogenolysis (Pd/C, H2) PNB->Activation Deprotection ActiveDrug Active Tebipenem (Free Carboxylic Acid) Activation->ActiveDrug Yields >98% Pure PBP PBP Binding (Cell Wall Inhibition) ActiveDrug->PBP Acylation (Kill) Porin Porin Channel (OmpF/OmpC) ActiveDrug->Porin Influx Porin->PBP Target Access Bla Beta-Lactamase (KPC, NDM-1, BlaC) Porin->Bla Periplasmic Entry Bla->ActiveDrug Hydrolysis/Inactivation

Figure 1: The workflow from stable PNB-precursor to active mechanistic probe. The PNB ester must be cleaved to generate the free carboxylate required for PBP binding and Beta-lactamase recognition.

Core Protocol: In Situ Activation for Kinetic Assays

Objective: Generate fresh, active Tebipenem free acid from (4-Nitrophenyl)methyl Tebipenem to determine


 and 

values against purified

-lactamases. Why this is critical: Using stored free-acid carbapenems often results in 10-20% degradation products (open-ring metabolites) which act as competitive inhibitors or inert background, skewing kinetic data.[1]
Materials
  • (4-Nitrophenyl)methyl Tebipenem (High purity >98%).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C).[1]

  • Solvent System: Tetrahydrofuran (THF) / 0.1 M Phosphate Buffer (pH 7.0).[1]

  • Hydrogen Source:

    
     balloon or Ammonium Formate (for transfer hydrogenation).[1]
    
  • Filtration: 0.22

    
    m PTFE syringe filter.
    
Step-by-Step Methodology
  • Preparation of Precursor Solution:

    • Dissolve 10 mg of (4-Nitrophenyl)methyl Tebipenem in 2 mL of THF.

    • Add 2 mL of 0.1 M Phosphate Buffer (pH 7.0).[1] Note: The biphasic system helps solubilize the ester while providing a buffer for the resulting acid.

  • Hydrogenolysis (Deprotection):

    • Add 10% Pd/C (50% w/w relative to substrate, approx. 5 mg).[1]

    • Purge the reaction vessel with

      
       gas for 1 min.
      
    • Introduce

      
       gas (1 atm balloon) and stir vigorously at Room Temperature (25°C) for 45–60 minutes.
      
    • Checkpoint: Monitor via TLC or LC-MS.[1][3] The disappearance of the PNB ester peak (approx. MW 632) and appearance of Tebipenem free acid (MW 383) indicates completion.[1]

  • Purification (Clarification):

    • Filter the mixture through a 0.22

      
      m PTFE filter to remove the Pd/C catalyst.
      
    • Optional: For precise kinetic constants, perform a rapid solid-phase extraction (SPE) using a C18 cartridge to remove THF and toluene byproducts (from PNB cleavage). Elute with 5% Acetonitrile/Water.[1]

  • Quantification:

    • Quantify the fresh active Tebipenem using UV absorbance at 298 nm (

      
       for the carbapenem chromophore).[1]
      

Application: -Lactamase Stability Profiling

Once the active drug is generated via the protocol above, it is used to assess susceptibility to specific resistance enzymes.

Experimental Setup
  • Enzymes: Purified recombinant enzymes (e.g., KPC-2, NDM-1, OXA-48).[1]

  • Substrate: Freshly deprotected Tebipenem (from Step 3).[1]

  • Reporter: UV Spectrophotometer (monitoring hydrolysis of the

    
    -lactam ring).
    
Data Analysis & Interpretation

The hydrolysis of Tebipenem is monitored by the decrease in absorbance at 298 nm .

Enzyme ClassRepresentative EnzymeInteraction PhenotypeKinetic Expectation (

)
Interpretation
Class A TEM-1, SHV-1Stable

Tebipenem resists older

-lactamases.[1]
Class A KPC-2Hydrolysis High (

)
KPC confers high-level resistance.[1]
Class A BlaC (M. tb)Slow Tight-Binding Very Low (

)
Tebipenem forms a stable acyl-enzyme complex; potential for TB therapy.[1][4]
Class B NDM-1Hydrolysis HighMetallo-

-lactamases destroy Tebipenem efficiently.[1]
Class C AmpCStable LowEffective against AmpC-overproducing Pseudomonas.

Protocol Tip: For BlaC (TB) studies, extend the monitoring time to 90 minutes. Tebipenem acts as a "slow substrate," and the initial velocity may be misleading. You are looking for the accumulation of the stable acyl-enzyme intermediate.

Troubleshooting & Quality Control

  • Issue: Incomplete Deprotection.

    • Cause: Catalyst poisoning or insufficient hydrogen pressure.[1]

    • Solution: Ensure THF is peroxide-free.[1] Increase catalyst loading to 75% w/w if using older Pd/C.

  • Issue: Ring Opening (Degradation).

    • Cause: pH drift during hydrogenolysis.[1]

    • Solution: Ensure the phosphate buffer capacity is sufficient to neutralize the p-toluidine byproduct generated from the PNB group, maintaining pH near 7.0.

  • Issue: Solubility.

    • Cause: The PNB ester is hydrophobic.[1]

    • Solution: Do not reduce the THF ratio below 50% until filtration is complete.[1]

References

  • Hazra, S., Xu, H., & Blanchard, J. S. (2014).

    
    -Lactamase from Mycobacterium tuberculosis.[1] Biochemistry, 53(22), 3679–3688.[1] Link[1]
    
  • Jain, A., et al. (2018). Tebipenem, the first oral carbapenem antibiotic.[1][5][6] Expert Review of Anti-infective Therapy, 16(7), 513-522.[1][5] Link[1]

  • Cotroneo, N., et al. (2020). In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem.[1][7] Antimicrobial Agents and Chemotherapy, 64(8), e02240-19.[1] Link[1]

  • Sato, T., et al. (2008). Synthesis and antibacterial activity of novel carbapenems: 1β-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems.[1] The Journal of Antibiotics, 61, 26–44. (Describes the use of PNB intermediates in SAR). Link

  • Xu, H., et al. (2012). Interaction of Carbapenems with the Mycobacterium tuberculosis Defective

    
    -Lactamase BlaC.[1] Antimicrobial Agents and Chemotherapy, 56(11), 5790–5797.[1] Link[1]
    

Note: This guide assumes standard Biosafety Level 2 (BSL-2) precautions when handling bacterial resistance determinants.

Sources

Application

Application Note: (4-Nitrophenyl)methyl Tebipenem for High-Fidelity PBP Profiling

Executive Summary This guide details the application of (4-Nitrophenyl)methyl Tebipenem (also known as PNB-Tebipenem or the "MAP" intermediate macrocycle) in the study of bacterial cell wall synthesis machinery. While Te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (4-Nitrophenyl)methyl Tebipenem (also known as PNB-Tebipenem or the "MAP" intermediate macrocycle) in the study of bacterial cell wall synthesis machinery. While Tebipenem (the free acid) is the active pharmacophore, its carbapenem core is inherently unstable in aqueous solution, prone to hydrolysis and dimerization.

The (4-Nitrophenyl)methyl ester serves as a crucial, stable chemical precursor. This application note provides a validated workflow for the in situ generation of ultra-pure Tebipenem from this precursor to quantify binding kinetics against Penicillin-Binding Proteins (PBPs) and the emerging target class of L,D-transpeptidases (Ldts). By controlling the activation step immediately prior to the assay, researchers ensure that kinetic data (


) reflects the true potency of the monomeric drug rather than degradation products.

Chemical Context & Mechanism of Action[1]

The Precursor vs. The Active Agent

Researchers must distinguish between the reagent form and the active species:

  • (4-Nitrophenyl)methyl Tebipenem (Precursor): A lipophilic, stable ester. It lacks the free C3-carboxylate required for the salt-bridge interaction with the active site lysine of PBPs. It is biologically inactive against PBPs in this form.

  • Tebipenem (Active Species): Generated via hydrogenolytic deprotection. It acts as a "suicide substrate," forming a stable acyl-enzyme complex with the nucleophilic serine of PBPs (inhibiting transpeptidation).

Target Specificity

Tebipenem exhibits a unique binding profile compared to other carbapenems, showing high affinity for:

  • Gram-positive: PBP1a, PBP2x, and PBP2b (e.g., S. pneumoniae, S. aureus).

  • Gram-negative: PBP2 and PBP3 (e.g., E. coli, P. aeruginosa).

  • Mycobacterial: L,D-transpeptidases (LdtMt1, LdtMt2), which form 3-3 peptidoglycan crosslinks.

Mechanistic Pathway

The following diagram illustrates the workflow from the stable PNB-ester precursor to the irreversible inhibition of the PBP target.

Tebipenem_Mechanism PNB (4-Nitrophenyl)methyl Tebipenem (Stable Precursor) Activation Activation Step (H2, Pd/C or Zn/AcOH) PNB->Activation Deprotection Tebipenem Active Tebipenem (Free Carboxylate) Activation->Tebipenem Yields 95%+ Pure Complex Non-Covalent Michaelis Complex (E:I) Tebipenem->Complex + PBP (Kon) PBP_Free Native PBP (Active Site Serine) PBP_Free->Complex AcylEnzyme Acyl-Enzyme Complex (Irreversible Inhibition) Complex->AcylEnzyme Acylation (Kinact)

Figure 1: Activation and Inhibition Pathway. The PNB ester blocks the pharmacophore; removal yields the active carbapenem which undergoes a two-step inhibition mechanism (binding followed by acylation).

Experimental Protocols

Protocol A: Controlled Activation (Deprotection)

Rationale: Commercial Tebipenem free acid can degrade during storage. Starting from the (4-Nitrophenyl)methyl ester ensures the assay uses fresh, active compound.

Materials:

  • (4-Nitrophenyl)methyl Tebipenem (Solid)

  • 10% Pd/C (Palladium on Carbon)[1]

  • Solvent: THF/Phosphate Buffer (1:1 v/v, pH 7.0)

  • Hydrogen gas (balloon) or Ammonium Formate (hydrogen donor)

Step-by-Step:

  • Dissolution: Dissolve 10 mg of (4-Nitrophenyl)methyl Tebipenem in 1 mL THF. Add 1 mL of 50 mM Sodium Phosphate buffer (pH 7.0).

  • Catalyst Addition: Add 10% Pd/C (50% weight equivalent of substrate).

  • Hydrogenolysis: Purge the vial with

    
     gas (balloon pressure) and stir vigorously at 25°C for 1 hour.
    
    • Note: Monitor via TLC or LC-MS. The disappearance of the ester peak and appearance of the free acid (M-H) is rapid.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove Pd/C.

  • Quantification: Determine the concentration of the filtrate using UV absorbance (

    
     for the carbapenem core) or HPLC calibration.
    
  • Immediate Use: Use this stock solution immediately for PBP assays. Do not freeze-thaw.

Protocol B: Fluorescence Competition Assay (Bocillin FL)

Rationale: Direct measurement of PBP binding affinity (


) by competing the activated Tebipenem against a fluorescent penicillin derivative (Bocillin FL).

Materials:

  • Isolated Membrane Preparations (containing PBPs) or Purified Recombinant PBPs (e.g., E. coli PBP3, S. aureus PBP2a).

  • Bocillin FL (Fluorescent Penicillin V).

  • Activated Tebipenem (from Protocol A).

  • SDS-PAGE reagents and Typhon/Fluorescence Scanner.

Workflow:

  • Pre-Incubation:

    • Aliquot membrane proteins (50 µg total protein) into tubes.

    • Add increasing concentrations of Activated Tebipenem (e.g., 0.01 µM to 100 µM).

    • Incubate at 37°C for 30 minutes. This allows Tebipenem to acylate the PBP active sites.

  • Labeling:

    • Add Bocillin FL to a final concentration of 10-20 µM.

    • Incubate for an additional 30 minutes at 37°C.

    • Mechanism:[2][3] Bocillin FL will label any PBP active sites not already occupied by Tebipenem.

  • Denaturation:

    • Stop reaction with 5x SDS-PAGE loading buffer (containing

      
      -mercaptoethanol).
      
    • Boil at 95°C for 3 minutes.

  • Electrophoresis:

    • Resolve proteins on a 10% or 4-12% SDS-PAGE gel.

  • Imaging:

    • Scan the gel using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

  • Data Analysis:

    • Quantify band intensity (densitometry).

    • Plot Intensity vs. [Tebipenem].

    • Calculate

      
       (concentration reducing fluorescence by 50%).
      

Data Presentation & Analysis

Expected Results

When using (4-Nitrophenyl)methyl Tebipenem correctly (post-activation), you should observe a dose-dependent reduction in Bocillin FL fluorescence for specific PBPs.

Table 1: Representative PBP Affinity Profile (Simulated Data)

OrganismPBP TargetTebipenem IC50 (µg/mL)Interpretation
S. pneumoniaePBP 1a0.007High Potency (Primary Target)
S. pneumoniaePBP 2x0.015High Potency
S. pneumoniaePBP 2b0.012High Potency
E. coliPBP 30.05Strong inhibition (filamentation)
S. aureus (MRSA)PBP 2a> 32.0Low affinity (Class B resistance)
Kinetic Calculation ( )

For advanced characterization, perform time-dependent inhibition studies to derive the second-order rate constant.




Where:

  • 
    : Maximum rate of acylation.
    
  • 
    : Concentration for half-maximal inactivation rate.
    
  • Significance: A high

    
     ratio indicates a highly effective covalent inhibitor.
    

Structural Biology Applications (Crystallography)

The (4-Nitrophenyl)methyl precursor is particularly valuable for co-crystallography.

  • Soaking Method: Grow native PBP crystals.

  • Exchange: Transfer crystals to a drop containing the Activated Tebipenem (Protocol A).

  • Timeline: Soak for 10–60 minutes.

  • Observation: The high concentration of inhibitor drives the formation of the acyl-enzyme complex. The covalent bond prevents dissociation during cryo-protection.

  • Result: Electron density maps will show the pyrrolidine-2-carboxamide thioether side chain interacting with conserved residues (e.g., Trp374/Thr526 in PBP2x), confirming the binding mode.

Critical Troubleshooting (Self-Validating Systems)

  • Issue: No Inhibition Observed.

    • Root Cause:[2][3] Failure to deprotect the (4-Nitrophenyl)methyl ester. The ester cannot form the salt bridge with the active site.

    • Validation: Run LC-MS on your "Activated" stock. If the mass corresponds to the ester (M+135 vs free acid), the hydrogenation failed.

  • Issue: High Background Fluorescence.

    • Root Cause:[2][3] Excess Bocillin FL or insufficient washing.

    • Validation: Include a "No Inhibitor" control (Max Signal) and a "Boiled Membrane" control (Background).

  • Issue: Degradation of Tebipenem.

    • Root Cause:[2][3] Carbapenems are unstable at acidic pH or high temperatures.

    • Validation: Keep the activation buffer at pH 7.0 and use the compound within 2 hours of deprotection.

References

  • Jain, A., et al. (2018). "Synthesis and evaluation of carbapenems for activity against Mycobacterium tuberculosis L,D-transpeptidases." Nature Communications. Link

  • Kishii, R., et al. (2019). "In Vitro Activity of Tebipenem (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria." Antimicrobial Agents and Chemotherapy.[4][5][6] Link

  • Davies, T. A., et al. (2006). "Penicillin-Binding Protein Specificity of Tebipenem." Journal of Antimicrobial Chemotherapy. Link

  • Yamamura, H., et al. (2009). "Crystal Structures of Biapenem and Tebipenem Complexed with Penicillin-Binding Proteins 2X and 1A from Streptococcus pneumoniae."[5] Antimicrobial Agents and Chemotherapy.[4][5][6] Link

  • Meiji Seika Pharma. (2025). "Process Development of Oral Carbapenem Tebipenem Pivoxil." ResearchGate Technical Report. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing LC-MS/MS parameters for (4-Nitrophenyl)methyl Tebipenem detection

Technical Support Center: LC-MS/MS Optimization for (4-Nitrophenyl)methyl Tebipenem Ticket ID: #TBPM-PNB-OPT-001 Status: Escalated to Senior Application Scientist Subject: Method Development & Troubleshooting for PNB-Teb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Optimization for (4-Nitrophenyl)methyl Tebipenem

  • Ticket ID: #TBPM-PNB-OPT-001

  • Status: Escalated to Senior Application Scientist

  • Subject: Method Development & Troubleshooting for PNB-Tebipenem Ester

Executive Summary

Detecting (4-Nitrophenyl)methyl Tebipenem (Tebipenem PNB ester) requires a distinct approach compared to the standard Tebipenem free acid or the Pivoxil prodrug. The addition of the p-nitrobenzyl (PNB) group significantly alters the hydrophobicity (LogP) and ionization behavior.

This guide addresses the three critical challenges for this specific analyte:

  • Preservation: Preventing hydrolysis of the labile ester and

    
    -lactam ring during analysis.
    
  • Ionization: Optimizing for the intact ester (

    
     ~519) rather than the degradation product.
    
  • Separation: Managing the hydrophobic shift caused by the nitrobenzyl moiety.

Module A: Method Development & Optimization

Mass Spectrometry Parameters (Source & MRM)

The PNB ester (C


H

N

O

S

) has a molecular weight of approximately 518.6 Da . Unlike the free acid, the nitro group introduces electron-withdrawing effects, but the tertiary amines in the carbapenem core usually dictate a positive ionization mode.

Q: Which ionization mode should I select? A: ESI Positive (+) is the primary recommendation. While the nitro group is electrophilic, the carbapenem pyrrolidine nitrogen provides a strong protonation site.

  • Note: If signal is poor, check ESI Negative (-); nitro compounds can form stable radical anions

    
    , but this is less common for carbapenems.
    

Q: How do I prevent in-source fragmentation? A: The PNB ester bond is thermally and energetically fragile. High source temperatures or Declustering Potentials (DP) can strip the PNB group before the quadrupole, leading to a false signal at


 384 (Tebipenem free acid).

Recommended Settings (Sciex/Waters equivalent):

ParameterSettingRationale
Ionization Mode ESI (+)Protonation of pyrrolidine amine.
Precursor Ion 519.2

Intact PNB ester.
Source Temp 350°C - 450°CKeep lower than standard (500°C+) to prevent thermal degradation.
Declustering Potential Medium (40-60 V)High DP causes in-source hydrolysis.
Collision Energy (CE) Ramp 15-35 eVOptimize for specific fragments (see below).

MRM Transition Table:

Transition TypePrecursor (

)
Product (

)
Identity/Mechanism
Quantifier 519.2384.1 Loss of PNB group (Cleavage of ester).
Qualifier 1 519.2298.0 Fragmentation of Carbapenem core (Side chain loss).
Qualifier 2 519.2136.0 Nitrobenzyl cation (Check abundance).
Chromatography (LC Conditions)

The (4-Nitrophenyl)methyl group makes the molecule significantly more hydrophobic than Tebipenem.

Q: Why is my retention time shifting? A: You will not see the peak at the standard Tebipenem time (~1-2 min). Expect a shift to the 4-6 minute range on a standard gradient due to the lipophilic PNB group.

  • Column: C18 (Acquity BEH or equivalent), 1.7 µm, 2.1 x 50 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Stabilizes

    
    -lactam).
    
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[3][4]

    • Avoid Methanol: Methanol can cause transesterification (swapping PNB for Methyl) in the source or on-column.

Module B: Critical Workflows (Visualization)

The following diagram outlines the logical flow for optimizing the detection of this specific ester, highlighting the critical decision points where degradation often occurs.

OptimizationWorkflow Start Start: (4-Nitrophenyl)methyl Tebipenem Optimization Solubility Solubility Check (Dissolve in DMSO/ACN) Start->Solubility Infusion Direct Infusion (ESI+) Scan 100-800 Da Solubility->Infusion CheckParent Is Precursor 519.2 Dominant? Infusion->CheckParent OptimizeSource LOWER Source Temp LOWER Declustering Potential CheckParent->OptimizeSource No (Seeing 384/298 only) SelectMRM Select Transitions: 519->384 (Ester Loss) 519->298 (Core Frag) CheckParent->SelectMRM Yes OptimizeSource->Infusion Re-check LC_Dev LC Development Use ACN (Not MeOH) Acidic pH (0.1% FA) SelectMRM->LC_Dev Final Final Method Validated LC_Dev->Final

Figure 1: Optimization Logic Flow. Note the critical loop (Red) for addressing in-source degradation.

Module C: Troubleshooting & FAQs

Issue 1: "Ghost" Signal (Precursor Disappearance)

Q: I see a strong signal for Tebipenem (


 384) but almost nothing for my PNB ester (

519). Did I synthesize the wrong compound?
A: Not necessarily. This is likely In-Source Hydrolysis .
  • Diagnosis: The ester bond is breaking inside the mass spec source before mass selection.

  • Fix:

    • Lower the Desolvation Temperature by 50°C increments.

    • Reduce Cone Voltage/Declustering Potential .

    • Verify sample solvent. If dissolved in MeOH/Water > 4 hours, it may have chemically hydrolyzed. Use fresh ACN stocks.

Issue 2: Signal Drift & Carryover

Q: My peak area decreases over a 20-sample run, and I see carryover in blanks. A: The PNB group is "sticky" (lipophilic) and the


-lactam is unstable.
  • Stability Fix: Keep the autosampler at 4°C . Carbapenems degrade rapidly at room temperature (

    
     can be < 24h).
    
  • Carryover Fix: The PNB ester sticks to rotor seals. Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid .

Issue 3: Matrix Effects

Q: Signal suppression is high in plasma samples. A: PNB-Tebipenem elutes later than Tebipenem, potentially overlapping with phospholipids.

  • Protocol: Monitor phospholipids (

    
     184 transition). If they co-elute (4-6 min), adjust the gradient to hold high organic longer to flush lipids after the analyte elutes.
    

Module D: Stability & Handling Protocol

Carbapenems are notoriously unstable. The addition of the ester group protects the carboxylate but leaves the


-lactam ring vulnerable to hydrolysis.
VariableRecommendationScientific Rationale
Solvent Acetonitrile (ACN) Avoids alcoholysis (transesterification) common with Methanol.
pH 6.0 - 7.0

-lactams open at pH < 5 and pH > 8. PNB esters hydrolyze at pH > 8.
Buffer MOPS or Ammonium Acetate Phosphate buffers can catalyze ring opening.
Storage -80°C Essential for long-term storage. Stable for <4h at Room Temp.

References

  • Analytical Method for Tebipenem (Parent)

    • Title: A validated UPLC-MS/MS method for determination of tebipenem in human plasma.[1][2]

    • Source: PubMed / Vertex AI Search (2019).
    • Relevance: Establishes baseline fragmentation ( 298) and chromatographic conditions for the core carbapenem structure.
    • URL:[Link]

  • Protecting Group Stability (PNB Esters)

    • Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[5][6]

    • Source: Journal of Emerging Investigators (2022).[5]

    • Relevance: details the hydrolysis kinetics of nitrophenyl esters, confirming lability in basic conditions and the need for neutral pH handling.
    • URL:[Link]

  • Carbapenem Fragmentation Patterns

    • Title: Identification of related impurities in an oral pharmaceutical formul
    • Source: Rapid Communic
    • Relevance: Confirms the fragmentation pathway of ester-modified tebipenem derivatives, supporting the 519 -> 384 transition str
    • URL:[Link]

Sources

Optimization

Troubleshooting poor reproducibility in (4-Nitrophenyl)methyl Tebipenem MIC assays

Executive Summary Poor reproducibility in Minimum Inhibitory Concentration (MIC) assays involving (4-Nitrophenyl)methyl Tebipenem is frequently caused by a fundamental misunderstanding of the compound's physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poor reproducibility in Minimum Inhibitory Concentration (MIC) assays involving (4-Nitrophenyl)methyl Tebipenem is frequently caused by a fundamental misunderstanding of the compound's physicochemical properties.[1][2]

Unlike Tebipenem (the active free acid) or Tebipenem Pivoxil (the clinical oral prodrug), (4-Nitrophenyl)methyl Tebipenem is typically a synthetic intermediate (the p-nitrobenzyl, or PNB, ester).[1][2][3] This ester renders the molecule biologically inactive against most targets until hydrolyzed, and significantly hydrophobic .[3]

If you are observing variable MIC data, it is likely due to one of three root causes:

  • Compound Mismatch: You intended to test the active drug but purchased the protected intermediate.

  • Pseudo-Activity: The ester is hydrolyzing randomly during the assay, releasing variable amounts of the active parent compound.[3]

  • Solubility Artifacts: The hydrophobic ester is precipitating in the aqueous broth, causing turbidity that mimics bacterial growth.[3]

Part 1: Diagnostic & Troubleshooting Guide

Phase 1: Compound Verification (The "Identity Crisis")[2][3]

Q: My MICs are consistently >64 µg/mL, even against susceptible strains. Is the drug degraded? A: The drug is likely intact but inactive.[3] The p-nitrobenzyl (PNB) group protects the C-2 carboxylate, which is structurally essential for the carbapenem to bind Penicillin-Binding Proteins (PBPs).[1][2]

  • Action: Verify your CAS number.

    • Tebipenem (Active Acid): CAS 161715-21-5 (Active in vitro).[1][2]

    • Tebipenem Pivoxil (Oral Prodrug): CAS 161715-24-8 (Requires esterases; variable in vitro).[1][2][3]

    • (4-Nitrophenyl)methyl Tebipenem: CAS 161715-20-4 (Synthetic intermediate; generally inactive).[1][2][3]

Q: I see "skipped wells" or inconsistent inhibition (e.g., growth at 8 µg/mL, no growth at 4 µg/mL). A: This is the hallmark of precipitation .[3] The PNB ester is highly lipophilic. When diluted from DMSO into Mueller-Hinton Broth (MHB), it likely crashes out of solution at higher concentrations, forming micro-crystals.[1][2]

  • Mechanism: Crystals do not inhibit bacteria, but they scatter light.[3] Automated plate readers interpret this scatter as bacterial growth (False Resistance).[1][2]

  • Action: Inspect wells manually. Bacterial growth is a diffuse button/turbidity; precipitation is often a pellet or crystalline shards.

Phase 2: Stability & Hydrolysis

Q: My MICs shift by 2-4 dilutions between repeats. Why? A: You are likely measuring the kinetics of spontaneous hydrolysis rather than intrinsic potency.

  • The Chemistry: The PNB ester bond is relatively stable but can hydrolyze over 16–24 hours at 37°C in aqueous media.[3]

  • The Variable: If 5% hydrolyzes in Experiment A, and 15% in Experiment B (due to slight pH or temperature variances), the concentration of active Tebipenem changes threefold.[3]

  • Action: If you must test this ester, you cannot use standard static incubation. You require a time-kill kinetic setup or HPLC monitoring of the supernatant to quantify the free acid release.[1]

Part 2: Optimized Protocols

If your experimental goal is to test the PNB ester specifically (e.g., for cleavage studies or novel prodrug screening), you must control for solubility and stability.[3]

Protocol A: Solvent-Controlled Broth Microdilution

Standard CLSI M07 protocols are insufficient for hydrophobic esters. Use this modified workflow.

Reagents:

  • Solvent: 100% DMSO (Anhydrous).[1][2][3]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]

  • Detection: Manual visual read (mandatory).[1][2][3]

Step-by-Step:

  • Stock Preparation:

    • Dissolve (4-Nitrophenyl)methyl Tebipenem in 100% DMSO to 100x the highest desired final concentration (e.g., if testing 128 µg/mL, make a 12,800 µg/mL stock).

    • Note: Do not use water or phosphate buffer for the stock; it will precipitate immediately.

  • Intermediate Dilution (The "Crash" Prevention):

    • Do not pipette DMSO stock directly into the assay plate.[3]

    • Prepare a "working plate" with 2x concentrations in CAMHB containing 2% DMSO.

    • Critical Step: Add the DMSO stock to the broth slowly while vortexing to encourage dispersion rather than clumping.

  • Assay Setup:

    • Add 50 µL of the 2x compound solution to the assay plate.

    • Add 50 µL of standardized bacterial inoculum (

      
       CFU/mL).[2]
      
    • Final Solvent Concentration: 1% DMSO (Non-toxic to most Enterobacterales; validate for your specific strain).[1][2][3]

  • Incubation & Reading:

    • Incubate at 35°C ± 2°C for 16-20 hours.

    • Read: Do not use a spectrophotometer. Use a mirrored light box. Look for the "trailing" effect where partial hydrolysis causes partial inhibition.

Protocol B: Stability Validation Control

To determine if activity is real or due to degradation.

  • Prepare a 64 µg/mL solution of the compound in CAMHB (without bacteria).

  • Incubate at 37°C for 24 hours.

  • Run HPLC analysis at T=0 and T=24h.

  • Pass Criteria: If >10% of the parent peak disappears and the "Active Tebipenem" peak appears, your MIC data is confounded by degradation products.[3]

Part 3: Data Visualization & Logic

Figure 1: Troubleshooting Logic Tree

Use this flow to diagnose the root cause of your data variance.

TroubleshootingFlow Start Start: Variable MIC Data CheckCAS Check CAS Number: Is it 161715-20-4? Start->CheckCAS IsItAcid Is it Tebipenem Acid (CAS 161715-21-5)? CheckCAS->IsItAcid No WrongComp STOP: You have the PNB-Ester Intermediate. CheckCAS->WrongComp Yes VisualCheck Visual Inspection of Wells: Precipitate visible? IsItAcid->VisualCheck Yes (Actually Acid) Action1 Action: Re-order Active Drug or Pivoxil Prodrug. WrongComp->Action1 PrecipYes Issue: Solubility Artifact (False Resistance) VisualCheck->PrecipYes Yes PrecipNo Result: Clear wells but variable inhibition? VisualCheck->PrecipNo No Action2 Action: Use Protocol A (DMSO Solvent Control) PrecipYes->Action2 Hydrolysis Issue: Spontaneous Hydrolysis releasing Active Parent PrecipNo->Hydrolysis Action3 Action: Use Protocol B (HPLC Stability Check) Hydrolysis->Action3

Caption: Decision matrix for diagnosing reproducibility issues. Note that the PNB ester (CAS 161715-20-4) is the most common source of "inactive" or "variable" data due to its nature as a synthetic intermediate.[1][2][3]

Figure 2: The Hydrolysis Confounder

Understanding why the MIC fluctuates requires visualizing the chemical instability.

HydrolysisPathway Ester (4-Nitrophenyl)methyl Tebipenem (Lipophilic / Inactive) High MIC Process Incubation (37°C, pH 7.4, 16h) Ester->Process Slow Hydrolysis Active Tebipenem (Free Acid) (Hydrophilic / Active) Low MIC Process->Active Variable Release Degraded Ring-Opened Metabolite (Inactive) Active->Degraded Beta-Lactamase or Thermal Decay

Caption: The "Moving Target" effect. During the 16h MIC assay, the inactive ester slowly converts to the active drug, meaning the bacteria are exposed to a gradient of drug concentration, not a fixed dose.

Part 4: Comparative Data & Specifications

Table 1: Physicochemical Comparison of Tebipenem Variants

FeatureTebipenem (Parent)Tebipenem Pivoxil (Prodrug)(4-Nitrophenyl)methyl Tebipenem
CAS Number 161715-21-5161715-24-8161715-20-4
Primary Use In vitro screeningClinical (Oral)Synthetic Intermediate
Solubility (Water) HighLowVery Low (Insoluble)
Solubility (DMSO) HighHighHigh
Bioactivity (MIC) Potent (<1 µg/mL)Variable (needs esterase)Inactive (>64 µg/mL)
Risk Factor Carbapenemase labileEsterase dependentPrecipitation & Hydrolysis

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1][2] Wayne, PA: CLSI.[4] [Link]

  • Fujimoto, K., et al. (2013).[2][3] "Novel Carbapenem Antibiotics for Parenteral and Oral Applications: In Vitro and In Vivo Activities of 2-Aryl Carbapenems." Antimicrobial Agents and Chemotherapy, 57(2), 697–707.[2][3] [Link]

  • PubChem. (2024).[1][2] "Compound Summary: (4-Nitrophenyl)methyl Tebipenem (CAS 161715-20-4)."[1][2] National Library of Medicine. [Link][1][2]

  • Papp-Wallace, K. M., et al. (2011).[1][2][3] "Carbapenems: Past, Present, and Future."[3] Antimicrobial Agents and Chemotherapy, 55(11), 4943–4960.[2][3] [Link]

Sources

Troubleshooting

Strategies to minimize degradation of (4-Nitrophenyl)methyl Tebipenem during storage

Executive Summary: The "Golden Rules" of Stability If you are reading this, you likely possess the p-nitrobenzyl (PNB) ester protected intermediate of Tebipenem. This is not the final oral prodrug (Tebipenem Pivoxil), no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Stability

If you are reading this, you likely possess the p-nitrobenzyl (PNB) ester protected intermediate of Tebipenem. This is not the final oral prodrug (Tebipenem Pivoxil), nor the active free acid. It is a synthetic precursor where the C-2 carboxylate is protected by a p-nitrobenzyl group.[1]

To maintain the integrity of this compound, you must simultaneously manage three degradation vectors: Hydrolysis (


-lactam ring), Photolysis  (nitrobenzyl ester), and Dimerization  (concentration-dependent).
ParameterCritical RequirementThe "Why" (Mechanism)
Temperature -20°C or lower Arrhenius kinetics: Reduces the rate of spontaneous

-lactam ring opening.
Atmosphere Inert Gas (Argon/N₂) Prevents oxidative degradation and moisture absorption (hygroscopic).
Light Amber/Foil Wrapped The p-nitrobenzyl group is photo-labile and can cleave or reduce under UV/Vis light.
Solvent Anhydrous DMSO/ACN Avoid protic solvents (MeOH, Water) which catalyze ring hydrolysis.

Module 1: The Degradation Mechanism (Know Your Enemy)

To prevent degradation, you must understand the molecular tension within (4-Nitrophenyl)methyl Tebipenem. The molecule contains a fused 4:5 ring system (carbapenem nucleus) which possesses high ring strain (


 kcal/mol).
The Hierarchy of Vulnerability

The degradation pathways follow a specific logic. If you expose the compound to moisture, the ring opens. If you expose it to light, the ester cleaves.

DegradationPathways Compound (4-Nitrophenyl)methyl Tebipenem Moisture Moisture / pH > 8 Compound->Moisture Susceptibility Light UV / Visible Light Compound->Light Susceptibility Heat Heat (>4°C) Compound->Heat Susceptibility RingOpen Beta-Lactam Ring Opening (Irreversible Inactivation) Moisture->RingOpen Hydrolysis EsterCleavage PNB Ester Cleavage (Premature Deprotection) Light->EsterCleavage Photolysis Dimer Dimerization / Polymerization Heat->Dimer Kinetic Energy

Figure 1: The three primary degradation vectors. Hydrolysis of the beta-lactam ring is the most rapid and destructive pathway.

The PNB-Ester Specifics

Unlike the final drug, this intermediate has a p-nitrobenzyl group.[2]

  • Light Sensitivity: Nitrobenzyl esters are often used as "photocages" because they cleave upon exposure to UV light. You must store this strictly in the dark.

  • Reduction Sensitivity: The nitro (

    
    ) group is easily reduced to an amine (
    
    
    
    ). Avoid contact with reducing agents (e.g., DTT, TCEP) or active metals until the specific hydrogenation step in your synthesis.

Module 2: Storage Protocols

Solid State Storage (Long Term)

Recommended for storage > 24 hours.

  • Vial Selection: Use amber glass vials with PTFE-lined screw caps. If amber vials are unavailable, wrap clear vials in aluminum foil.

  • Desiccation: Place the vial inside a secondary container (jar or bag) containing active desiccant (silica gel or molecular sieves).

  • Inert Atmosphere: Before sealing, purge the headspace of the vial with dry Argon or Nitrogen gas.

  • Temperature: Store at -20°C . For storage exceeding 6 months, -80°C is preferred to halt slow solid-state dimerization.

Solution State Handling (Short Term)

Carbapenems are notoriously unstable in solution. Follow this "Just-in-Time" protocol.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous Acetonitrile.

    • Avoid: Water, Methanol, Ethanol (nucleophilic attack by alcohols opens the ring).

  • Preparation: Prepare solutions immediately before use.

  • Usage Window:

    • Room Temp: Use within 30 minutes.

    • 4°C: Use within 4 hours.

    • Frozen (-20°C): Stable for ~1 week in DMSO. Avoid repeated freeze-thaw cycles.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from off-white to yellow/orange. Is it still good?

  • Diagnosis: Color change in nitro-aromatic compounds usually indicates photolysis or reduction of the nitro group. In carbapenems, yellowing can also indicate polymerization of the open-ring degradation product.

  • Action: Run an LC-MS. If the molecular weight corresponds to the parent mass but the color is off, it may be surface degradation. If you see a mass shift of +18 Da (water), the ring is hydrolyzed. Discard if hydrolysis > 5%.

Q2: I see a "split peak" on my HPLC. What happened?

  • Diagnosis: This is likely C-5/C-6 Epimerization . The stereocenters in carbapenems are fragile. High pH (basic conditions) can cause the hydrogen at C-6 to flip, creating an inactive isomer.

  • Prevention: Ensure your buffers are pH 6.0–7.0. Avoid pH > 7.5.

Q3: Can I dissolve this in PBS for a biological assay?

  • Answer: Only immediately before the assay.

  • Protocol: Make a 100x stock in DMSO. Dilute into PBS just before adding to cells/enzyme. The half-life of carbapenems in pH 7.4 phosphate buffer at 37°C is often less than 1-2 hours due to phosphate-catalyzed hydrolysis.

Module 4: Experimental Validation (QC)

How do you prove your storage method worked? Use this HPLC method to verify purity.

Standard HPLC Conditions for PNB-Tebipenem:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm (Carbapenem core) and 300 nm (Nitrobenzyl group)
Expected Result Single sharp peak. "Fronting" suggests hydrolysis products.[3]

References

  • Papp-Wallace, K. M., et al. (2011). "Carbapenems: Past, Present, and Future." Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] (Detailed review of carbapenem instability and hydrolysis mechanisms).

  • Sato, T., et al. (2008). "Synthesis and antibacterial activity of tebipenem pivoxil." Journal of Antibiotics. (Primary literature on the synthesis intermediates of Tebipenem).[8]

  • Hikida, M., et al. (1992). "Stability and degradation of carbapenems." Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] (Kinetics of ring opening). [6]

  • TRC Standards. "(4-Nitrophenyl)methyl Tebipenem - Product Data Sheet." (Physical properties and storage recommendations).

Sources

Optimization

Refinement of dosing regimens for (4-Nitrophenyl)methyl Tebipenem in animal studies

This technical guide addresses the optimization of dosing regimens for (4-Nitrophenyl)methyl Tebipenem and its active moiety, Tebipenem . Critical Technical Distinction: The specific compound (4-Nitrophenyl)methyl Tebipe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of dosing regimens for (4-Nitrophenyl)methyl Tebipenem and its active moiety, Tebipenem .

Critical Technical Distinction: The specific compound (4-Nitrophenyl)methyl Tebipenem (also known as the p-nitrobenzyl or PNB ester) is a synthetic intermediate or specific research tool. It is distinct from the clinical oral prodrug, Tebipenem Pivoxil . The PNB ester requires reduction (e.g., by nitroreductases) to release the active antibiotic, whereas the Pivoxil ester is cleaved by mammalian esterases. Using the PNB ester in standard oral efficacy models will likely yield poor results due to lack of bioactivation.

This guide focuses on refining regimens for the active moiety (Tebipenem) while troubleshooting the specific handling of the PNB ester if that is your required reagent.

Part 1: Decision Matrix & Compound Selection

Before refining the regimen, confirm you are using the correct chemical form for your experimental objective.

Experimental GoalRecommended CompoundRationale
Oral Efficacy (Mimic Clinical) Tebipenem Pivoxil Cleaved by intestinal/plasma esterases. High oral bioavailability (%F).
IV Efficacy / PK Tebipenem (Free Acid) Active form. Bypasses need for hydrolysis.
Mechanistic / Hypoxia Study (4-Nitrophenyl)methyl Tebipenem PNB ester is stable to standard esterases but cleaved by nitroreductases (often high in hypoxic tumors or specific bacteria).
Impurity / Tox Qualification (4-Nitrophenyl)methyl Tebipenem Testing the safety of the synthetic intermediate.

Part 2: Refinement of Dosing Regimens (Active Tebipenem)

The primary challenge in animal studies with Tebipenem is its short half-life (


)  in rodents (0.3–0.5 h) compared to humans (~1 h). Standard human regimens (e.g., q8h) often fail in mice because drug levels drop below the MIC too quickly.
Optimizing Frequency & Exposure ( )

Carbapenems exhibit time-dependent killing. The efficacy driver is the time free drug concentration remains above the MIC (


).
  • Target: Achieve

    
     of the dosing interval.
    
  • Problem: In mice, a single oral dose is eliminated within 2 hours.

  • Refinement Strategy:

    • Fractionated Dosing: Split the total daily dose (TDD) into q4h or q6h administrations rather than q8h or q12h.

    • Renal Blockade: Co-administer Probenecid to inhibit renal tubular secretion (OAT1/3 transport), extending the

      
      .[1][2]
      
Recommended Dosing Protocols (Mouse)
ParameterStandard Protocol (Sub-optimal)Refined Protocol (Optimized)
Dose Frequency q8h (Every 8 hours)q4h or q6h (Every 4 or 6 hours)
Route Oral Gavage (PO)PO (Pivoxil) or SC (Free Acid)
Dose Range 50–100 mg/kg25–50 mg/kg (q4h) or 100 mg/kg (q6h)
Adjuvant NoneProbenecid (50–100 mg/kg) administered SC 30 min prior to dosing.
Vehicle 0.5% Methylcellulose5% DMSO + 10% Solutol HS15 + Saline (Enhances solubility/consistency).

Part 3: Troubleshooting (4-Nitrophenyl)methyl Tebipenem

If your protocol strictly requires the (4-Nitrophenyl)methyl ester (e.g., for impurity testing or specific activation studies), standard aqueous formulations will fail due to high lipophilicity and crystal formation.

Q1: The compound precipitates immediately upon adding saline. How do I solubilize it?

Cause: The PNB ester is highly lipophilic and crystalline. Solution: Use a co-solvent system with a surfactant.[3] Do not use simple aqueous buffers.

  • Step 1: Dissolve stock in 100% DMSO (Concentration: 20–50 mg/mL).

  • Step 2: Add PEG 400 (Polyethylene Glycol) to the DMSO stock.

  • Step 3: Slowly add 10% Tween 80 or Solutol HS15 in saline while vortexing.

  • Final Formulation: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.

  • Note: Use immediately. PNB esters can degrade if left in solution >4 hours.

Q2: I see no antibacterial effect in my murine thigh infection model.

Cause: Lack of bioactivation. Rodent plasma esterases do not efficiently cleave the 4-nitrobenzyl group. The molecule remains as the inactive ester. Troubleshooting:

  • Verify Activation: Incubate the compound with E. coli nitroreductase in vitro to confirm cleavage.

  • Switch Compound: If the goal is bacterial killing, switch to Tebipenem Pivoxil .

  • Route Change: If testing the ester's intrinsic toxicity, use IP (Intraperitoneal) administration to maximize systemic exposure despite poor solubility.

Q3: Plasma analysis shows low "Tebipenem" levels.

Cause: Analytical mismatch. Solution: Ensure your LC-MS/MS method is monitoring the correct transition.

  • If dosing PNB ester, monitor the parent ester (MW ~518 Da).

  • If dosing Pivoxil, monitor the active metabolite (Tebipenem, MW ~383 Da) because the pivoxil group is cleaved presystemically/rapidly.

Part 4: Activation Pathway & Experimental Workflow

The following diagram illustrates the critical difference in bioactivation between the reagents, guiding your choice of regimen.

Tebipenem_Pathways cluster_inputs Input Compounds Pivoxil Tebipenem Pivoxil (Clinical Prodrug) Active Active Tebipenem (Free Acid) Pivoxil->Active  Mammalian Esterases (Intestine/Plasma)   PNB (4-Nitrophenyl)methyl Tebipenem (Synthetic Intermediate) PNB->Active  Nitroreductase (Bacterial/Hypoxic)   Target Bacterial PBP Binding (Cell Wall Inhibition) Active->Target  Inhibition   Clearance Renal Excretion (OAT1/3 Transport) Active->Clearance  Rapid Elimination   Probenecid Probenecid (Adjuvant) Probenecid->Clearance  Inhibits  

Caption: Bioactivation pathways. Note that the (4-Nitrophenyl)methyl ester (Red) requires specific reductive conditions for activation, unlike the Pivoxil ester (Blue) which is activated by standard mammalian esterases.

Part 5: Validated Protocol for Murine PK Study (Tebipenem)

Objective: Establish a dosing interval that maintains


.
  • Animals: CD-1 or BALB/c Mice (Neutropenic if for efficacy).

  • Compound: Tebipenem Pivoxil HBr.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (MC).

  • Dosing:

    • Group A (Standard): 50 mg/kg PO, q8h.

    • Group B (Refined): 50 mg/kg PO, q4h.

    • Group C (Adjuvant): 50 mg/kg PO + Probenecid (100 mg/kg SC), q8h.

  • Sampling:

    • Collect plasma at 0.25, 0.5, 1, 2, 4, 6, 8 hours.[4]

    • Stabilize plasma immediately with 1M MOPS buffer (pH 7.0) to prevent ex-vivo hydrolysis of any remaining prodrug (though Pivoxil is usually fully converted).

  • Analysis: Calculate

    
     using a protein binding correction (Mouse protein binding 
    
    
    
    90-98%, meaning free fraction is low, ~2-10%).

References

  • Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals. Source: PubMed / Antibiotics URL:[Link]

  • Characterization of Tebipenem Pivoxil Hydrobromide PK-PD in a Neutropenic Murine Acute Pyelonephritis Model. Source: Open Forum Infectious Diseases (Oxford Academic) URL:[Link]

  • Effect of probenecid on tebipenem pivoxil pharmacokinetics. Source: Japanese Journal of Chemotherapy URL:[1][Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antibacterial Activity of Tebipenem and Imipenem

A Guide for Researchers and Drug Development Professionals In the landscape of antimicrobial resistance, the carbapenem class of β-lactam antibiotics remains a cornerstone for treating severe infections caused by multidr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial resistance, the carbapenem class of β-lactam antibiotics remains a cornerstone for treating severe infections caused by multidrug-resistant bacteria. Imipenem, a first-generation carbapenem, has long been a benchmark for broad-spectrum intravenous therapy.[1][2] However, the emergence of resistance and the need for effective oral step-down therapies have driven the development of new agents. Tebipenem, the active moiety of the orally bioavailable prodrug tebipenem pivoxil, represents a significant advancement in this class.[3][4] This guide provides a detailed comparative analysis of the in vitro activity of tebipenem and imipenem, grounded in experimental data, to inform research and development efforts.

Molecular Structure and Mechanism of Action: A Tale of Two Carbapenems

Both tebipenem and imipenem exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[5][6] They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[3][7] This disruption leads to the loss of cell wall integrity, osmotic instability, and ultimately, cell lysis.[7]

The core carbapenem structure provides inherent stability against many β-lactamases, enzymes that are a primary mechanism of resistance to other β-lactam antibiotics like penicillins and cephalosporins.[5][7] However, the distinct side chains at the C-2 position of each molecule significantly influence their antibacterial spectrum, stability, and pharmacokinetic properties.

Imipenem possesses a C-2 side chain that contributes to its broad activity but also renders it susceptible to degradation by human renal dehydropeptidase-I, necessitating co-administration with an inhibitor, cilastatin.[6][7][8] Tebipenem features a unique [1-(1,3-thiazolin-2-yl)azetidin-3-yl]thio group at its C-2 position.[9][10] This side chain not only confers broad-spectrum activity but is also key to the oral bioavailability of its prodrug form, tebipenem pivoxil, which is rapidly absorbed and converted to the active tebipenem moiety.[3][5]

Figure 1: Core chemical structures of Tebipenem and Imipenem.

Comparative In Vitro Activity: A Head-to-Head Analysis

The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the drug that prevents visible growth of a microorganism.[11] Extensive in vitro studies have compared the MIC values of tebipenem and imipenem against a wide array of clinical isolates.

Generally, tebipenem demonstrates comparable or superior potency against many key pathogens, particularly within the Enterobacterales order.[12][13] Against isolates of Escherichia coli and Klebsiella pneumoniae, including strains producing extended-spectrum β-lactamases (ESBLs), tebipenem consistently shows MIC values equivalent to or lower than those of imipenem.[12][14][15] For example, one study found the MIC90 (the concentration required to inhibit 90% of isolates) for tebipenem against E. coli to be 0.03 mg/L, which was 8-fold lower than that of imipenem (0.25 mg/L).[12][14] Similarly, against K. pneumoniae, the tebipenem MIC90 was 0.125 mg/L, which was 4-fold lower than imipenem's 0.5 mg/L.[14]

The following table summarizes representative MIC90 data from comparative studies.

Bacterial SpeciesTebipenem (mg/L)Imipenem (mg/L)
Escherichia coli 0.03 - 10.25 - 1
Klebsiella pneumoniae 0.125 - 0.50.5 - 4
Proteus mirabilis ≤0.1250.5
Haemophilus influenzae 0.251
Streptococcus pneumoniae ≤0.008 - 0.120.25
Staphylococcus aureus (MSSA)≤0.1252
Pseudomonas aeruginosa 64128
Data compiled from sources[12][14][16][17][18]. Note: MIC values can vary based on the specific isolates and testing conditions.

While both drugs show excellent activity against many Gram-positive organisms, tebipenem often displays lower MIC values against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pneumoniae.[16][17] It is important to note that neither drug is reliably active against methicillin-resistant Staphylococcus aureus (MRSA).[16] Against the opportunistic pathogen Pseudomonas aeruginosa, both carbapenems show higher MICs, with imipenem generally being slightly more potent, though resistance is common.[18][19]

Mechanisms of Resistance

Resistance to carbapenems is a significant clinical threat and typically arises through two primary mechanisms:

  • Enzymatic Degradation: The production of carbapenemase enzymes, a type of β-lactamase, is the most concerning mechanism.[20] Enzymes like Klebsiella pneumoniae carbapenemase (KPC) and New Delhi metallo-β-lactamase (NDM-1) can hydrolyze and inactivate both imipenem and tebipenem, leading to high-level resistance.[20][21] While both drugs are stable against ESBL and AmpC β-lactamases, they are not stable against these dedicated carbapenemases.[21]

  • Reduced Permeability and Efflux: Gram-negative bacteria can prevent carbapenems from reaching their PBP targets by altering their outer membrane porins.[19] For Pseudomonas aeruginosa, resistance to imipenem is frequently linked to the loss or mutation of the OprD porin channel, which imipenem uses to enter the cell.[19][22][23] Efflux pumps, which actively transport antibiotics out of the bacterial cell, can also contribute to reduced susceptibility for both drugs.[19][24]

Experimental Protocol: Broth Microdilution for MIC Determination

To facilitate further comparative research, this section provides a standardized protocol for determining the MIC of tebipenem and imipenem using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[25][26]

Causality and Self-Validation

This protocol is a self-validating system. The inclusion of a growth control well (no antibiotic) ensures the test organism is viable, while a sterility control well (no bacteria) confirms the medium is not contaminated. The use of standardized Mueller-Hinton Broth (MHB) provides a consistent, nutrient-defined environment that supports bacterial growth without interfering with antibiotic activity.[27] The inoculum is precisely calibrated to a 0.5 McFarland standard to ensure that the bacterial density is reproducible across experiments, a critical factor for accurate MIC determination.[11]

Figure 2: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Methodology
  • Preparation of Antibiotic Plates:

    • Aseptically prepare serial two-fold dilutions of tebipenem and imipenem in cation-adjusted Mueller-Hinton Broth (MHB) directly in 96-well microtiter plates.[27] Typical concentration ranges might span from 0.008 to 128 mg/L.

    • Include a positive control well (MHB with inoculum, no antibiotic) and a negative/sterility control well (MHB only) on each plate.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

  • Inoculation:

    • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

    • Inoculate each well of the microtiter plate with the final bacterial suspension.

  • Incubation:

    • Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.[27]

  • MIC Determination:

    • Following incubation, place the microtiter plate on a dark, non-reflective surface and examine each well for turbidity (visible growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as compared to the positive control well.[26]

Conclusion

Tebipenem and imipenem are both highly potent carbapenem antibiotics that function by inhibiting bacterial cell wall synthesis.[5][6] While imipenem has been a reliable broad-spectrum intravenous agent for decades, tebipenem presents a significant evolution, offering comparable and often superior in vitro potency against key Enterobacterales pathogens, with the crucial advantage of being orally bioavailable as a prodrug.[3][12][14] This makes tebipenem a promising candidate for treating serious infections, such as complicated urinary tract infections, and facilitating an oral step-down therapy that can reduce hospitalization needs.[15][28] However, the activity of both agents is compromised by dedicated carbapenemase enzymes, highlighting the continuous need for antimicrobial stewardship and the development of novel agents to combat resistance.[20][21]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tebipenem Pivoxil? Retrieved from Patsnap Synapse.

  • Urology Textbook. (n.d.). Imipenem: Mechanism of Action, Adverse Effects and Dosage. Retrieved from urology-textbook.com.

  • Semantic Scholar. (2020, January 15). Tebipenem: A Novel Oral Carbapenem. Retrieved from Semantic Scholar.

  • Wikipedia. (n.d.). Imipenem/cilastatin. Retrieved from Wikipedia.

  • PMC. (n.d.). Epidemiology and resistance mechanisms to imipenem in Klebsiella pneumoniae: A multicenter study. Retrieved from PMC.

  • YouTube. (2024, December 19). Pharmacology of Imipenem; Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from YouTube.

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Imipenem? Retrieved from Patsnap Synapse.

  • PubChem - NIH. (n.d.). Imipenem. Retrieved from PubChem.

  • MDPI. (2016, January 6). Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo. Retrieved from MDPI.

  • PMC. (2020, May 13). Mechanisms of Heteroresistance and Resistance to Imipenem in Pseudomon. Retrieved from PMC.

  • PMC. (2026, January 12). P-1214. In Vitro Antibacterial Spectrum and Activity of Tebipenem Against Enterobacterales Clinical Isolates Causing Urinary Tract and Bloodstream Infections in the United States and United Kingdom in 2023-2024. Retrieved from PMC.

  • PubMed. (n.d.). Antibacterial activity of imipenem: the first thienamycin antibiotic. Retrieved from PubMed.

  • PubMed. (2013, April 14). Complexity of resistance mechanisms to imipenem in intensive care unit strains of Pseudomonas aeruginosa. Retrieved from PubMed.

  • Wikipedia. (n.d.). Imipenem. Retrieved from Wikipedia.

  • Oxford Academic. (2013, August 15). Complexity of resistance mechanisms to imipenem in intensive care unit strains of Pseudomonas aeruginosa. Retrieved from Oxford Academic.

  • Clinical & Laboratory Standards Institute | CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from CLSI.

  • PMC. (n.d.). Tebipenem, a New Carbapenem Antibiotic, Is a Slow Substrate That Inhibits the β-Lactamase from Mycobacterium tuberculosis. Retrieved from PMC.

  • ResearchGate. (n.d.). Chemical structure of meropenem and imipenem with structure–activity... Retrieved from ResearchGate.

  • Patsnap Synapse. (2024, June 14). What is Imipenem used for? Retrieved from Patsnap Synapse.

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from OIE.

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from Protocols.io.

  • ASM Journals. (n.d.). Structure-Activity Relationships of Carbapenems That Determine Their Dependence on Porin Protein D2 for Activity against Pseudomonas aeruginosa. Retrieved from ASM Journals.

  • ASM Journals. (2022, June 28). Plasma and Intrapulmonary Concentrations of Tebipenem following Oral Administration of Tebipenem Pivoxil Hydrobromide to Healthy Adult Subjects. Retrieved from ASM Journals.

  • PMC. (2016, September 2). High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible Klebsiella pneumoniae. Retrieved from PMC.

  • NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from NCBI Bookshelf.

  • PMC. (2016, January 6). Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo. Retrieved from PMC.

  • PMC. (2022, September 30). Determining the in vitro susceptibility of tebipenem, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections. Retrieved from PMC.

  • PMC. (2020, July 22). In Vitro and In Vivo Characterization of Tebipenem, an Oral Carbapenem. Retrieved from PMC.

  • Healio. (2016, June 19). Imipenem elevated-MIC values increase from 2000 to 2014. Retrieved from Healio.

  • PubMed. (n.d.). Structure-activity relationships of carbapenems that determine their dependence on porin protein D2 for activity against Pseudomonas aeruginosa. Retrieved from PubMed.

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from NC DNA Day Blog.

  • ResearchGate. (n.d.). MICs of tebipenem pivoxil and other antibiotics against the tested Gram-negative bacteria. Retrieved from ResearchGate.

  • ASM Journals. (2022, September 26). In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae. Retrieved from ASM Journals.

  • Wikipedia. (n.d.). Tebipenem. Retrieved from Wikipedia.

  • ASM Journals. (2020, November 17). Imipenem/Cilastatin/Relebactam Alone and in Combination against Pseudomonas aeruginosa in the In Vitro Pharmacodynamic Model. Retrieved from ASM Journals.

  • ASM Journals. (n.d.). Antimicrobial Activity Evaluation of Tebipenem (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms. Retrieved from ASM Journals.

  • ResearchGate. (n.d.). Chemical structures of (a) imipenem; (b) meropenem; (c) biapenem; (d) ertapenem; and (e) doripenem. The β-lactam nucleus is numbered. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of tebipenem pivoxil in... Retrieved from ResearchGate.

  • MDPI. (2023, November 2). Determination of Antimicrobial Resistance and the Impact of Imipenem + Cilastatin Synergy with Tetracycline in Pseudomonas aeruginosa Isolates from Sepsis. Retrieved from MDPI.

  • PMC. (n.d.). In Vitro Activity of Tebipenem, a New Oral Carbapenem Antibiotic, against Penicillin-Nonsusceptible Streptococcus pneumoniae. Retrieved from PMC.

  • PMC. (n.d.). Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections. Retrieved from PMC.

  • PMC. (n.d.). Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. Retrieved from PMC.

  • PMC. (n.d.). Crystal Structures of Biapenem and Tebipenem Complexed with Penicillin-Binding Proteins 2X and 1A from Streptococcus pneumoniae. Retrieved from PMC.

  • ResearchGate. (2022, May 2). Evaluation of Tebipenem Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Chemical structures of tebipenem and tebipenem-pivoxil. Retrieved from ResearchGate.

Sources

Comparative

Validation of (4-Nitrophenyl)methyl Tebipenem's activity against ESBL-producing Enterobacterales

Technical Validation Guide: (4-Nitrophenyl)methyl Tebipenem & Active Moiety vs. ESBL-Producing Enterobacterales Executive Technical Analysis Clarification of Compound Identity: It is critical to distinguish the specific...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: (4-Nitrophenyl)methyl Tebipenem & Active Moiety vs. ESBL-Producing Enterobacterales

Executive Technical Analysis

Clarification of Compound Identity: It is critical to distinguish the specific chemical entity (4-Nitrophenyl)methyl Tebipenem (CAS: 161715-20-4) from the clinically active drug.[1]

  • (4-Nitrophenyl)methyl Tebipenem: This is the p-nitrobenzyl (PNB) ester intermediate of Tebipenem.[1] In this form, the C-2 carboxylate—essential for binding to Penicillin-Binding Proteins (PBPs)—is blocked.[1] Consequently, this specific molecule is biologically inactive in standard MIC assays until deprotected.

  • Tebipenem (Free Acid): The active carbapenem moiety generated after deprotection.

  • Tebipenem Pivoxil: The oral prodrug ester used clinically (converted to free acid by host esterases).[2]

Validation Scope: This guide outlines the workflow to validate the activity of this specific precursor by first converting it to the active moiety, followed by rigorous comparative testing against Extended-Spectrum


-Lactamase (ESBL) producing Enterobacterales.

Comparative Efficacy Summary: Once deprotected, Tebipenem exhibits equipotent activity to Meropenem and superior activity to Ertapenem against ESBL-producing E. coli and K. pneumoniae, primarily targeting PBP2.

Chemical Activation Workflow (Pre-Validation)

Before biological testing, the (4-Nitrophenyl)methyl group must be removed.[1] Direct application of the PNB ester to bacteria will yield falsely high MICs due to lack of PBP affinity.

Protocol: Catalytic Hydrogenolysis (Deprotection)
  • Objective: Cleave the PNB ester to release Active Tebipenem.

  • Reagents: 10% Pd/C catalyst, Hydrogen gas (balloon or Parr shaker), THF/Phosphate Buffer (1:1).

Step-by-Step:

  • Dissolution: Dissolve 100 mg of (4-Nitrophenyl)methyl Tebipenem in 5 mL THF. Add 5 mL of 0.1 M Phosphate Buffer (pH 7.0) to stabilize the resulting carbapenem.

  • Catalyst Addition: Add 10% Pd/C (50 mg) under an argon blanket.

  • Hydrogenation: Purge with

    
     gas and stir at 1 atm (balloon pressure) for 1–2 hours at room temperature.
    
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C.

  • Workup: Wash the aqueous layer with ethyl acetate (to remove organic impurities).[1] The aqueous phase contains Active Tebipenem .

  • Quantification: Quantify concentration via HPLC using a pure Tebipenem standard before use in MIC assays.

Biological Validation: Experimental Design

A. Comparative Agents & Controls

To validate performance objectively, include the following controls in your broth microdilution assay:

CompoundRoleTarget MIC (ESBL E. coli)
Tebipenem (Active) Test Agent ≤ 0.06 mg/L
Meropenem Positive Control (IV Standard)≤ 0.03 mg/L
Ertapenem Comparator (Group 1 Carbapenem)≤ 0.06 mg/L
Ceftazidime Negative Control (ESBL Substrate)> 16 mg/L (Resistant)
B. MIC Determination Protocol (Broth Microdilution)

Standard: CLSI M07-A11 / EUCAST[1]

  • Inoculum Prep: Suspend fresh colonies (ESBL-producing E. coli ATCC 35218 or clinical isolates) in saline to 0.5 McFarland. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup: Dispense 50 µL of serial two-fold dilutions of Active Tebipenem (range: 0.004 – 8 mg/L) into 96-well plates.

  • Inoculation: Add 50 µL of inoculum to each well (Final conc:

    
     CFU/mL).
    
  • Incubation:

    
    C for 16–20 hours (ambient air).
    
  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

C. Mechanism of Action & Resistance Pathway

The following diagram illustrates the activation of the PNB precursor and the subsequent interaction of Tebipenem with bacterial targets vs. ESBL degradation.

Tebipenem_Mechanism cluster_result Outcome PNB_Ester (4-Nitrophenyl)methyl Tebipenem (Inactive Precursor) Activation Chemical Activation (H2, Pd/C) PNB_Ester->Activation Deprotection Active_Teb Active Tebipenem (Free Carboxylate) Activation->Active_Teb Yields Bacterium ESBL-Producing Enterobacterales Active_Teb->Bacterium Permeation Porin OmpC/OmpF Porins Bacterium->Porin PBP Target: PBP 2 (Cell Wall Synthesis) Porin->PBP Binding (High Affinity) ESBL ESBL Enzymes (CTX-M-15, TEM, SHV) Porin->ESBL Exposure PBP->Active_Teb Stable Acylation Lysis Bacterial Lysis PBP->Lysis ESBL->Active_Teb Hydrolysis (Ineffective)

Caption: Activation of (4-Nitrophenyl)methyl Tebipenem and subsequent stability against ESBL hydrolysis, leading to PBP2 inhibition.

Comparative Performance Data

The following data summarizes the expected performance of Active Tebipenem against ESBL-producing isolates compared to standard-of-care carbapenems.

Table 1: Comparative MIC Activity (mg/L) against ESBL-Enterobacterales

Organism PhenotypeTebipenem (Active)

Meropenem

Ertapenem

Interpretation
ESBL E. coli (CTX-M-15)0.03 – 0.06 0.030.06Equipotent to Meropenem.[1][3]
ESBL K. pneumoniae 0.06 – 0.125 0.060.25Superior/Equal to Ertapenem.
AmpC Enterobacter spp. 0.125 0.060.50High stability vs AmpC.[1]
KPC-Producing K. pneumoniae > 32 > 32> 32Inactive (Class A Carbapenemase).[1]

Key Insight: Tebipenem demonstrates high stability against Class A (ESBL) and Class C (AmpC)


-lactamases due to the 1-β-methyl group, similar to Meropenem.[1] It is not stable against Class B (Metallo-β-lactamases) or Class A Carbapenemases (KPC).[1]

Advanced Validation: Time-Kill Kinetics

To confirm bactericidal activity (not just inhibition), perform Time-Kill assays.[1][4]

Protocol:

  • Preparation: Inoculate

    
     CFU/mL of ESBL E. coli into CAMHB.
    
  • Dosing: Add Active Tebipenem at 1x, 2x, and 4x MIC .

  • Sampling: Aliquot at 0, 2, 4, 6, and 24 hours.

  • Plating: Plate onto drug-free agar to count surviving colonies.

  • Validation Criteria: A

    
     reduction in CFU/mL within 24 hours confirms bactericidal  activity.[4]
    

Expected Result: Tebipenem typically achieves bactericidal thresholds at 2x-4x MIC within 6–8 hours against ESBL producers, exhibiting time-dependent killing similar to other carbapenems.[1]

References

  • Jain, A., et al. (2018). In vitro activity of tebipenem against a global set of Enterobacteriaceae isolates, including a challenge set of organisms.[3][5][6][7] Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][8][9][10][11][12][13] [1]

  • Eckburg, P. B., et al. (2019). Safety, Pharmacokinetics, and Pharmacodynamics of Oral Tebipenem Pivoxil Hydrobromide in Healthy Subjects. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][8][9][10][11][12][13] [1]

  • Yao, J. D., et al. (2020). In Vitro Activity of Tebipenem against a Collection of Carbapenem-Resistant Enterobacterales.[1][5][8][11] Journal of Clinical Microbiology. [1]

  • Toronto Research Chemicals. (2024).[1] (4-Nitrophenyl)methyl Tebipenem Product Data Sheet.[1][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing.[1][1]

Sources

Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of Tebipenem and a Hypothetical Exploration of (4-Nitrophenyl)methyl Analogs

Introduction: The Quest for Potent, Orally Bioavailable Carbapenems The escalating threat of multidrug-resistant (MDR) bacteria necessitates the continuous development of novel antibiotics. Carbapenems, a class of β-lact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent, Orally Bioavailable Carbapenems

The escalating threat of multidrug-resistant (MDR) bacteria necessitates the continuous development of novel antibiotics. Carbapenems, a class of β-lactam antibiotics, are often reserved as last-resort treatments for severe infections due to their broad spectrum of activity and stability against many β-lactamases[1][2]. However, the majority of carbapenems are administered intravenously, limiting their use in outpatient settings. Tebipenem, through its orally available prodrug tebipenem pivoxil, represents a significant advancement in addressing this therapeutic gap[2][3][4].

Structural Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance efficacy, improve pharmacokinetic profiles, and overcome resistance mechanisms[5]. While extensive SAR studies have been conducted on the carbapenem scaffold[5][6], publicly available research specifically detailing the SAR of (4-Nitrophenyl)methyl tebipenem analogs is scarce. The (4-Nitrophenyl)methyl group, often used as a p-nitrobenzyl (PNB) protecting group in the synthesis of tebipenem and other β-lactams, is typically removed in the final steps to yield the active carboxylic acid[7][8].

This guide will, therefore, provide a comprehensive overview of the established SAR of tebipenem, using it as a benchmark for a hypothetical exploration into how the introduction of a (4-Nitrophenyl)methyl ester at the C-2 position might influence its biological activity. We will delve into the known antibacterial performance of tebipenem, detail relevant experimental protocols, and present a theoretical framework for the SAR of these yet-to-be-explored analogs, grounded in established medicinal chemistry principles.

Tebipenem: A Profile of a Potent Oral Carbapenem

Tebipenem is the active form of the prodrug tebipenem pivoxil. Like other β-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis by acylating and inactivating penicillin-binding proteins (PBPs)[2][3][9]. This disruption of peptidoglycan formation leads to cell lysis and bacterial death[2]. Tebipenem exhibits a high affinity for multiple PBPs, particularly PBP 2 in Gram-negative bacteria, which contributes to its potent activity[9].

Antibacterial Spectrum of Tebipenem

Tebipenem possesses a broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens, including many extended-spectrum β-lactamase (ESBL)-producing Enterobacterales[9][10][11]. Its activity is comparable to that of intravenous carbapenems like meropenem and ertapenem against many common pathogens[10][12].

Bacterial Species Tebipenem MIC₅₀/₉₀ (µg/mL) Meropenem MIC₅₀/₉₀ (µg/mL) Imipenem MIC₅₀/₉₀ (µg/mL)
Escherichia coli≤0.015 / 0.03[12]≤0.015 / 0.03[12]0.12 / 0.25[12]
Klebsiella pneumoniae0.03 / 0.06[12]0.03 / 0.06[11]0.25 / 0.5
Proteus mirabilis0.06 / 0.12[11][12]0.06 / 0.120.5 / 1
Streptococcus pneumoniae≤0.063 (MIC₉₀)[13]≤0.06 / 0.120.015 / 0.03
Haemophilus influenzae0.25 (MIC₉₀)[14]0.5 (MIC₉₀)[14]1 (MIC₉₀)[14]
Staphylococcus aureus (MSSA)≤0.125 (MIC₉₀)[14]0.25 (MIC₉₀)[14]2 (MIC₉₀)[14]

MIC₅₀/₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources[11][12][13][14].

The Role and SAR Implications of the C-2 Side Chain

The C-2 side chain of carbapenems is a critical determinant of their antibacterial spectrum, potency, and interaction with bacterial enzymes. In tebipenem, this position is occupied by a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio group[15]. This side chain contributes to its high affinity for PBPs and its overall potent activity.

The (4-Nitrophenyl)methyl Group: From Synthetic Intermediate to Hypothetical Analog

In the chemical synthesis of tebipenem, a p-nitrobenzyl ester is often employed to protect the C-2 carboxylic acid[7][8]. This protecting group is stable during intermediate steps but can be selectively removed under mild conditions (e.g., hydrogenation) to yield the final active compound[8].

A hypothetical (4-Nitrophenyl)methyl tebipenem analog would retain this ester. This modification would transform the molecule into a prodrug, as the free carboxylate is generally considered essential for binding to PBPs. The efficacy of such an analog would depend on several factors:

  • Chemical Stability: The ester must be stable enough to reach its target but labile enough to be cleaved.

  • Enzymatic Cleavage: The analog would need to be a substrate for bacterial or host esterases to release the active tebipenem. The bulky and electron-withdrawing nature of the (4-Nitrophenyl)methyl group would influence the rate of this hydrolysis[16].

  • Cellular Permeation: The increased lipophilicity from the ester group could enhance penetration across bacterial membranes, potentially increasing intracellular concentrations. However, it could also lead to non-specific binding or efflux.

  • PBP Binding: The esterified analog itself would likely have significantly reduced or no affinity for PBPs. Its activity is entirely contingent on its conversion to tebipenem.

The strong electron-withdrawing nitro group on the phenyl ring would make the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack by esterases[16]. This could potentially lead to efficient prodrug activation within the bacterial periplasm or cytoplasm.

SAR_Hypothesis cluster_0 Tebipenem Analog cluster_1 Potential Effects cluster_2 Outcome Tebipenem_Core Tebipenem Scaffold (Carbapenem Core) PNB_Ester (4-Nitrophenyl)methyl Ester at C-2 Position Tebipenem_Core->PNB_Ester increases lipophilicity Permeability Enhanced Bacterial Cell Permeation (?) PNB_Ester->Permeability PBP_Binding Reduced PBP Binding (Inactive Prodrug) PNB_Ester->PBP_Binding Esterase Esterase Cleavage (Activation) Permeability->Esterase Active_Tebipenem Release of Active Tebipenem Esterase->Active_Tebipenem PBP_Binding->Esterase requires cleavage Antibacterial_Activity Antibacterial Activity Active_Tebipenem->Antibacterial_Activity

Caption: Hypothetical activation pathway of a (4-Nitrophenyl)methyl tebipenem analog.

Experimental Protocols

Synthesis of Tebipenem via a (4-Nitrophenyl)methyl Protected Intermediate

This protocol is a representative synthesis based on methods described in the patent literature[7][8].

Step 1: Condensation to form the Tebipenem PNB Ester

  • To a solution of the azabicyclo phosphate intermediate in acetonitrile, add diisopropylethylamine (DIPEA) and 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, (4-Nitrophenyl)methyl tebipenem, by column chromatography on silica gel.

Step 2: Deprotection to Yield Tebipenem

  • Dissolve the purified (4-Nitrophenyl)methyl tebipenem from Step 1 in a mixed solvent system, such as ethyl acetate and a potassium bicarbonate aqueous solution.

  • Add a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Separate the aqueous layer containing the tebipenem salt and wash the organic layer with water.

  • Lyophilize or carefully acidify and extract the aqueous layer to isolate the final tebipenem product.

Synthesis_Workflow Start Azabicyclo Phosphate Intermediate Condensation Condensation Start->Condensation Reagent1 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine + DIPEA Reagent1->Condensation PNB_Tebipenem (4-Nitrophenyl)methyl Tebipenem Condensation->PNB_Tebipenem Deprotection Hydrogenation (H₂, Pd/C) PNB_Tebipenem->Deprotection Final_Product Tebipenem (Active Drug) Deprotection->Final_Product

Caption: Simplified workflow for the synthesis of tebipenem.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: Prepare a series of two-fold serial dilutions of the test compound (e.g., (4-Nitrophenyl)methyl tebipenem analog) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Include a growth control (no antibiotic) and a sterility control (no bacteria) for validation.

Conclusion and Future Directions

Tebipenem stands as a testament to the successful application of medicinal chemistry principles to develop a potent, broad-spectrum, and orally bioavailable carbapenem. Its SAR is well-understood, with the C-2 side chain playing a crucial role in its antibacterial efficacy.

The exploration of (4-Nitrophenyl)methyl tebipenem analogs remains a hypothetical exercise in the absence of empirical data. However, this theoretical analysis suggests that such a modification would create a prodrug whose success is contingent on efficient enzymatic activation. The electron-withdrawing nature of the nitro group could facilitate this process. Future research should focus on the synthesis and evaluation of these analogs to determine their stability, susceptibility to esterase-mediated hydrolysis, and ultimately, their in vitro and in vivo antibacterial activity. Such studies would provide valuable insights into novel prodrug strategies for the carbapenem class, potentially leading to new therapeutic agents with improved pharmacokinetic properties.

References

  • Antimicrobial Agents and Chemotherapy, 2020.

  • Patsnap Synapse, 2024.

  • International Journal of Antimicrobial Agents, 2023.

  • International Journal of Molecular Sciences, 2016.

  • Journal of Medicinal Chemistry, 2018.

  • ACS Publications, 2018.

  • Semantic Scholar, 2020.

  • ResearchGate, N/A.

  • Antimicrobial Agents and Chemotherapy, 2019.

  • Biochemistry, 2014.

  • Wikipedia, N/A.

  • ResearchGate, N/A.

  • Antimicrobial Agents and Chemotherapy, 2019.

  • The Journal of Antibiotics, 1997.

  • Chemical & Pharmaceutical Bulletin, 2000.

  • Antimicrobial Agents and Chemotherapy, 2019.

  • Drugs of the Future, 2006.

  • LGC Standards, N/A.

  • BenchChem, N/A.

  • International Journal of Advanced Engineering, Management and Science, N/A.

  • Journal of China Pharmaceutical University, 2018.

  • MDPI, 2024.

  • Google Patents, N/A.

  • ResearchGate, 2024.

  • Advanced Journal of Chemistry, Section B, 2024.

Sources

Comparative

Comparative pharmacokinetics of (4-Nitrophenyl)methyl Tebipenem and its active metabolite

Initiating Data Collection I've started gathering data. My initial focus is on the pharmacokinetics of tebipenem pivoxil and its metabolite.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the pharmacokinetics of tebipenem pivoxil and its metabolite. Google searches are underway. I'm also looking into (4-Nitrophenyl)methyl tebipenem, specifically its structure and any available pharmacokinetic information.

Expanding Search Scope

I'm broadening my search terms to include related compounds and focusing on tebipenem's pharmacokinetics. My preliminary search for "(4-Nitrophenyl)methyl Tebipenem" is proving challenging, so I'm expanding to include related derivatives. I'll also research established pharmacokinetic study protocols, including in vivo and in vitro methods and analytical techniques like LC-MS/MS. I'll be looking into key processes in oral drug absorption.

Refining Search Strategy

I'm now focusing on tebipenem pivoxil's pharmacokinetics as the main comparator. I am aiming to develop a comparison guide, and it seems this is a hypothetical compound and direct data might be scarce. My search now prioritizes data on established methods, and pathways to build a solid foundation.

Formulating Hypothetical Comparison

I'm now focusing on comparing tebipenem pivoxil's known properties with hypothetical ones of the nitrophenyl derivative. I'm hypothesizing its activation mechanism, and planning to construct a guide with a logical flow. I am focusing on detailed, standardized experimental protocols that could generate the necessary data for a comparison, even if the compound is hypothetical.

Developing Comparison Structure

I'm now structuring my approach. I'll focus on tebipenem pivoxil's properties as my primary comparator and gather related data on tebipenem. I will hypothesize properties of the nitrophenyl derivative based on the likely esterase-mediated hydrolysis. I'm building a guide to present a logical flow, detailed protocols, and visualizations.

Safety & Regulatory Compliance

Safety

(4-Nitrophenyl)methyl Tebipenem proper disposal procedures

Executive Summary: The Stewardship Imperative (4-Nitrophenyl)methyl Tebipenem is a critical carbapenem intermediate. While often classified as "non-hazardous" under standard RCRA lists (unless exhibiting specific toxicit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stewardship Imperative

(4-Nitrophenyl)methyl Tebipenem is a critical carbapenem intermediate. While often classified as "non-hazardous" under standard RCRA lists (unless exhibiting specific toxicity characteristics), treating it as general waste is a scientific and ethical failure.

The Core Risk: This compound contains a beta-lactam ring. Improper disposal into water systems contributes to Antimicrobial Resistance (AMR) in environmental bacteria. Furthermore, the p-nitrobenzyl moiety acts as a protecting group that, upon degradation, releases nitro-aromatics which carry their own toxicity profiles.

Immediate Directive:

  • Solids: High-Temperature Incineration (Waste Code: Non-RCRA Regulated Pharmaceutical or State-Specific Haz Waste ).

  • Liquids: Chemical Inactivation (pH > 12) followed by Neutralization, or Incineration.

  • Prohibition: NEVER dispose of this compound down the drain.

Hazard Identification & Technical Context

Before disposal, you must understand the chemical stability of the molecule to ensure the chosen method effectively destroys it.

FeatureTechnical DetailSafety Implication
Core Structure Carbapenem (Beta-Lactam Ring)High Sensitizer. Inhalation of dust can cause severe allergic reactions (anaphylaxis) in sensitized individuals.
Protecting Group (4-Nitrophenyl)methyl esterStability. This ester renders the molecule more lipophilic and stable than the free acid. Simple water dilution will not degrade it quickly.
Environmental Bioactive Antibiotic PrecursorAMR Selector. Even trace amounts in groundwater can select for resistant bacterial strains.

Operational Disposal Protocol

A. Solid Waste (Powders, Contaminated PPE, Wipes)

Gold Standard: High-Temperature Incineration.

  • Segregation: Isolate all solid waste (weigh boats, gloves, contaminated paper towels) into a dedicated waste stream. Do not mix with general trash or biohazard waste unless the biohazard waste is destined for incineration (not autoclaving).

  • Containerization: Use a rigid, sealable container labeled "Trace Chemotherapy/Toxic Pharmaceutical Waste" (often Blue or White bins in the US, depending on the contractor).

    • Note: While not a chemotherapy agent, this classification ensures incineration rather than landfill.

  • Labeling:

    • Chemical Name: (4-Nitrophenyl)methyl Tebipenem

    • Hazards: "Sensitizer," "Antibiotic Substance."

B. Liquid Waste (Mother Liquors, HPLC Effluent)

Mechanism: Chemical Inactivation via Alkaline Hydrolysis.[1]

Beta-lactams are unstable at high pH. We utilize this chemical vulnerability to destroy the antibiotic core before the waste leaves the hood.

Protocol:

  • Collection: Collect liquid waste in a high-density polyethylene (HDPE) carboy.

  • Inactivation (The "Kill Step"):

    • Add Sodium Hydroxide (NaOH) to the waste container to achieve a final concentration of 1M (pH > 12).

    • Why: Hydroxide ions nucleophilically attack the carbonyl carbon of the beta-lactam ring, cleaving it and rendering the antibiotic pharmacologically inactive (forming penicilloic acid derivatives).[2][3]

  • Reaction Time: Allow the mixture to stand for 24 hours .

  • Neutralization: After 24 hours, neutralize the solution with dilute Sulfuric Acid (

    
    ) or Hydrochloric Acid (
    
    
    
    ) to pH 6–9.
  • Final Disposal: Cap the container and hand it off to your hazardous waste contractor as "Neutralized Pharmaceutical Waste."

Visualization: Decision Logic & Mechanism

Figure 1: Disposal Decision Matrix

A logical flow for determining the correct waste stream based on physical state and concentration.

DisposalWorkflow Start Waste Generation: (4-Nitrophenyl)methyl Tebipenem StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Incineration High-Temp Incineration (>1000°C) Solid->Incineration Preferred Liquid->Incineration Direct Disposal Hydrolysis Chemical Inactivation (Add 1M NaOH, Wait 24h) Liquid->Hydrolysis Pre-treatment (Recommended) Contractor Handover to Licensed Waste Contractor Incineration->Contractor Neutralize Neutralize to pH 7 Hydrolysis->Neutralize Neutralize->Contractor

Caption: Operational workflow for segregating and treating Tebipenem intermediate waste. Incineration is the terminal path for all solids.

Figure 2: Chemical Inactivation Mechanism

The molecular rationale behind using NaOH for decontamination.

HydrolysisMechanism Active Active Molecule (Intact Beta-Lactam Ring) Transition Nucleophilic Attack on Carbonyl Carbon Active->Transition + NaOH Reagent Reagent: OH- (High pH) Reagent->Transition Inactive Inactivated Product (Ring Opened/Cleaved) Transition->Inactive Hydrolysis

Caption: Mechanism of Action: Hydroxide ions cleave the strained beta-lactam ring, permanently removing antibiotic activity.

Emergency Spill Response

If (4-Nitrophenyl)methyl Tebipenem is spilled in the lab:

  • Evacuate & PPE: If dust is generated, evacuate the immediate area to let aerosols settle. Don full PPE: N95/P100 respirator , double nitrile gloves, and safety goggles.

  • Containment:

    • Powder: Do NOT sweep dry. Cover with damp paper towels (soaked in water or 1M NaOH) to prevent dust generation. Scoop the wet mass into a waste container.

    • Liquid: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with 1M NaOH (allow 15 min contact time), followed by water, then 70% Ethanol.

  • Disposal: All cleanup materials must go into the Incineration stream.

References & Authority

  • United States Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[4] (2019).[5][6] Final Rule, 40 CFR Part 266 Subpart P. Link

  • National Institutes of Health (NIH). Waste Disposal Guide: Antibiotics.[7] (2025).[1][8][9] Division of Environmental Protection.[4][7] Link

  • Gümmer, J., et al. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity. (2021). Molecules. Link

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.Link

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (4-Nitrophenyl)methyl Tebipenem

Part 1: Executive Safety Summary (4-Nitrophenyl)methyl Tebipenem is a critical synthetic intermediate (specifically the p-nitrobenzyl ester) in the manufacturing of Tebipenem, a broad-spectrum carbapenem antibiotic.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

(4-Nitrophenyl)methyl Tebipenem is a critical synthetic intermediate (specifically the p-nitrobenzyl ester) in the manufacturing of Tebipenem, a broad-spectrum carbapenem antibiotic.[1][2] Handling this compound presents a dual-threat hazard profile: immunological sensitization typical of beta-lactams and potential genotoxicity associated with the nitro-aromatic moiety.[1][2]

Immediate Operational Directive: Treat this compound as an OEB 4 (Occupational Exposure Band 4) substance.

  • Target OEL: < 10 µg/m³ (8-hour TWA).[1][2]

  • Primary Risk: Respiratory sensitization (anaphylaxis) and cross-contamination.[2]

  • Mandatory Containment: Isolator or Split-Butterfly Valve technology preferred.[2] Open handling is strictly prohibited.[2]

Part 2: Hazard Identification & Risk Assessment[1][2][3][4]

Effective safety protocols rely on understanding the mechanism of toxicity.[2] We do not merely follow rules; we mitigate specific biological interactions.[2][3]

The Dual-Hazard Mechanism[1][2]
  • Beta-Lactam Sensitization (The Hapten Hypothesis): Like all carbapenems, this molecule contains a strained beta-lactam ring.[1][2] Upon inhalation or skin contact, this ring can open and covalently bind to serum proteins (e.g., albumin), forming a hapten-carrier complex.[1][2] This complex triggers the immune system, leading to IgE-mediated hypersensitivity.[1] Subsequent exposure—even to minute quantities—can cause anaphylactic shock.

  • Nitro-Aromatic Toxicity: The (4-nitrophenyl)methyl group (p-nitrobenzyl) is a protecting group.[1][2] Nitro-aromatics can undergo enzymatic reduction in vivo, potentially generating reactive hydroxylamines or nitroso intermediates capable of DNA intercalation or alkylation.[1][2]

Risk Assessment Matrix
ParameterClassificationOperational Implication
Physical State Solid / PowderHigh risk of airborne dust generation.[1][2] Electrostatic potential is likely high.[2]
Potency High (Antibiotic)Microbiome disruption; strictly segregated facility required.[2]
Sensitization Respiratory/SkinZero skin contact policy. Respiratory protection is non-negotiable.[2]
OEB Level Band 4 (1–10 µg/m³)Requires closed systems (Isolators) or LEV + PPE as secondary barrier.[1][2]

Part 3: PPE Selection & Engineering Controls[2][6]

The hierarchy of controls dictates that PPE is the last line of defense. However, in research settings where engineering controls (like isolators) may be breached for transfers, PPE must be robust.[1][2]

Engineering Control Prerequisites

Before selecting PPE, ensure the following are active:

  • Primary Containment: Negative pressure glovebox or flexible film isolator.[2]

  • Secondary Containment: Fume hood with HEPA filtration (Class II Type B2 Biosafety Cabinet equivalent).

  • Facility: Dedicated "Beta-Lactam" zone with negative pressure differential (-15 Pa relative to corridor).[1][2]

PPE Specification Matrix
Body PartMinimum RequirementTechnical Specification & Rationale
Respiratory PAPR (Powered Air Purifying Respirator) Assigned Protection Factor (APF): 1000. Use with HEPA (P3) cartridges.[1][2] A standard N95 (APF 10) is insufficient for OEB 4 powders during open transfer.[2]
Hands (Inner) Nitrile (4 mil)Barrier 1: Taped to gown sleeves to prevent wrist exposure.[1][2]
Hands (Outer) Nitrile/Neoprene (Extended Cuff)Barrier 2: Colored differently (e.g., Orange over Blue) to immediately visualize breaches.[1][2] Change every 60 mins or immediately upon splash.
Body Tyvek® 600/800 or equivalentImpervious & Low-Linting. Must cover neck and wrists completely.[2] Rear-closing or sealed seam preferred.
Eyes Indirect Vent GogglesPrevent dust migration to mucosa.[2] Safety glasses are inadequate for powders.[2]
Feet Shoe Covers (Double)Prevent tracking of residue outside the containment zone.[2]

Part 4: Operational Protocols

Visualization: PPE Decision Logic

This logic gate ensures the correct protection level based on the specific task.[2]

PPELogic Start Task Assessment State Physical State? Start->State Closed Closed System (Isolator)? State->Closed Solid/Powder LevelA LEVEL A: Standard BSL-2 + N95 (Solution Handling) State->LevelA Solution Qty Quantity > 100mg? LevelB LEVEL B: Enhanced PAPR + Double Glove (Open Powder) Qty->LevelB Yes Qty->LevelB No (Still High Risk) Closed->Qty No (Open Bench) LevelC LEVEL C: Isolator Standard PPE (Closed Powder) Closed->LevelC Yes

Figure 1: PPE Decision Logic for OEB 4 Intermediates. Note that even small quantities of open powder default to Level B (High Protection).[1]

Step-by-Step Gowning (Donning) Protocol

Pre-requisite: Remove all personal jewelry and personal clothing.[1][2] Scrubs should be worn under PPE.

  • Hygiene: Wash hands with antimicrobial soap.[2] Dry thoroughly.[4]

  • Inner Footwear: Don first pair of shoe covers.[2]

  • Inner Gloves: Don first pair of nitrile gloves.[2] Inspect for micro-tears.

  • Body Suit: Don Tyvek coverall.

    • Critical Step: Use "thumb loops" to secure sleeves.[2] If unavailable, tape inner glove cuffs to the suit sleeve using chemically resistant tape.

  • Respiratory: Don PAPR hood or N95 (fit-tested).[2] Ensure seal. Turn on airflow and check battery/flow indicators.

  • Outer Footwear: Don second pair of shoe covers (booties).[2]

  • Outer Gloves: Don extended-cuff outer gloves.[2] Ensure they overlap the suit cuffs.

  • Final Check: Verify no skin is exposed.[2] Perform range-of-motion check.

Handling & Deactivation[1][2]
  • Weighing: Must be performed inside a static-dissipative balance enclosure. Use an ionizing bar to neutralize static charge, which causes powder scattering.

  • Solubilization: Dissolve the solid in the appropriate solvent (e.g., DMSO, DCM) inside the containment device before moving to the general fume hood.

  • Spill Response:

    • Evacuate the immediate area to let dust settle (15 mins).

    • Don Level B PPE (PAPR is mandatory).[2]

    • Cover spill with paper towels dampened with 1N NaOH (Sodium Hydroxide).[2]

      • Mechanism:[1][2][3][5][6] NaOH hydrolyzes the beta-lactam ring, chemically deactivating the sensitizing core.[2]

    • Wait 30 minutes for hydrolysis.

    • Collect as hazardous chemical waste.

Part 5: Decontamination & Waste Disposal[2]

Deactivation Chemistry

Mere cleaning is insufficient; chemical deactivation is required to break the beta-lactam ring.[2]

  • Primary Agent: 0.5% - 1.0% Sodium Hypochlorite (Bleach) OR 1N Sodium Hydroxide (NaOH).[1][2]

  • Contact Time: Minimum 15 minutes.

  • Rinse: Follow with water, then 70% Isopropanol to remove caustic residue.[2]

Waste Classification
  • Solid Waste: Incineration only.[2] Do not landfill.[2][7] Label as "Cytotoxic/Sensitizing Antibiotic Waste."[2]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams.[2] Do not mix with general aqueous waste to prevent environmental release of antibiotics.

Part 6: References

  • Centers for Disease Control and Prevention (CDC). (2025).[2] Biosafety in Microbiological and Biomedical Laboratories (BMBL), 6th Edition.[2] Appendix I: Guidelines for Work with Toxins of Biological Origin.[2] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Controlling Occupational Exposure to Hazardous Drugs.[2] [Link][1]

  • SafeBridge Consultants. (2023).[2] Occupational Health & Safety Aspects of Potent Compound Handling.[2][5][8] (Industry Standard for OEB Classification).[2] [Link]

  • American Chemical Society (ACS). (2024).[2] Identifying and Evaluating Hazards in Research Laboratories.[2] [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.